2-Chloroethyl 4-chlorophenyl sulfone
Description
The exact mass of the compound SULFONE, 2-CHLOROETHYL p-CHLOROPHENYL is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-4-(2-chloroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHTLXSDBXWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167275 | |
| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-84-7 | |
| Record name | 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16191-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016191847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16191-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-[(2-chloroethyl)sulphonyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroethyl 4-chlorophenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XFY6CPD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Chloroethyl 4-chlorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 2-Chloroethyl 4-chlorophenyl sulfone. The information is intended to support researchers and professionals in the fields of chemistry and drug development.
Chemical Properties and Data
This compound is a solid, white to off-white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂O₂S | [1] |
| Molecular Weight | 239.12 g/mol | [1] |
| Melting Point | 96 °C | [1][2] |
| Physical State | Solid, powder to crystal | [1] |
| Color | White to Almost white | [1] |
| Purity | Min. 95.0% (GC) | [2] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 4-chlorobenzenesulfonyl chloride. The second step is the esterification of this intermediate with 2-chloroethanol.
Synthesis of 4-Chlorobenzenesulfonyl chloride
4-Chlorobenzenesulfonyl chloride can be synthesized via the chlorosulfonation of chlorobenzene. Several methods have been reported, with a common approach involving the reaction of chlorobenzene with chlorosulfonic acid.[3][4]
Experimental Protocol:
A typical laboratory-scale synthesis is as follows:
-
To a reaction vessel, add 122 g (1.05 mol) of chlorosulfonic acid.
-
While stirring, add 112.6 g (1.0 mol) of chlorobenzene dropwise over 1 hour, maintaining the temperature at 70 °C.[3]
-
After the addition is complete, continue stirring the mixture at 70 °C for an additional 15 minutes.[3]
-
Add 1 g of sulfamic acid to the reaction mixture.[3]
-
Subsequently, add 180 g (1.5 mol) of thionyl chloride dropwise over 2 hours at 70 °C.[3]
-
The reaction mixture is then worked up to isolate the 4-chlorobenzenesulfonyl chloride. The crude product can be purified by crystallization from ether.[3]
Synthesis of this compound
The final product is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloroethanol. This is a standard method for the formation of sulfonate esters, typically carried out in the presence of a base to neutralize the HCl generated during the reaction.[5][6]
Experimental Protocol:
A general procedure for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols is as follows:
-
In a reaction flask, dissolve 2-chloroethanol in a suitable inert solvent (e.g., dichloromethane, diethyl ether).
-
Add a base to the solution. Common bases for this reaction include amines such as triethylamine or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is typically washed with water, dilute acid (e.g., HCl), and brine to remove the base and any unreacted starting materials.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthetic Pathway and Logic
The synthesis of this compound follows a logical two-step sequence. The first step prepares the sulfonyl chloride, which is a reactive intermediate. The second step utilizes this intermediate to form the final sulfonate ester.
Caption: Synthetic pathway for this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic protons (ortho to SO₂) | ~7.9 | Doublet |
| Aromatic protons (meta to SO₂) | ~7.6 | Doublet |
| -SO₂-CH₂- | ~3.8 | Triplet |
| -CH₂-Cl | ~3.6 | Triplet |
Note: Predicted values based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Characteristic absorption bands for this compound are expected in the following regions:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| S=O (asymmetric stretch) | 1350 - 1300 |
| S=O (symmetric stretch) | 1160 - 1120 |
| C-O | 1100 - 1000 |
| C-Cl | 800 - 600 |
Note: Expected ranges based on characteristic IR absorption frequencies.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 238 (for ³⁵Cl isotopes). Key fragmentation patterns would likely involve the loss of the chloroethyl group and cleavage of the sulfone linkage.[7]
Applications and Relevance in Drug Development
Sulfone-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the 4-chlorophenyl sulfone moiety is a common feature in a number of pharmacologically active molecules. The 2-chloroethyl group provides a reactive handle for further chemical modifications, making this compound a potentially valuable building block in the synthesis of novel drug candidates. Its utility can be explored in the development of agents for various therapeutic areas.
References
Characterization of 2-Chloroethyl 4-chlorophenyl sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 2-Chloroethyl 4-chlorophenyl sulfone (CAS No. 16191-84-7), a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1] This document outlines the physicochemical properties, spectral characteristics, a plausible synthetic pathway, and general experimental protocols for its analysis. The information is presented to support researchers and professionals in drug discovery and development.
Physicochemical Properties
This compound is a white to almost white crystalline powder at room temperature.[2][3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16191-84-7 | [1][2][3][4] |
| Molecular Formula | C₈H₈Cl₂O₂S | [1][2][3][4] |
| Molecular Weight | 239.12 g/mol | [2][3][4] |
| Melting Point | 96 °C | [2][3][4] |
| Appearance | White to almost white powder to crystal | [2][3] |
| Purity | Typically ≥95% (GC) | [4] |
| Storage | Sealed in a dry place at room temperature | [3] |
| InChI | InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | [5] |
| SMILES | C1(Cl)=CC=C(S(CCCl)(=O)=O)C=C1 | [5] |
Synthesis
Caption: Proposed Friedel-Crafts synthesis route.
Experimental Protocol (Proposed)
-
Reaction Setup: To a stirred solution of a Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add chlorobenzene.
-
Addition of Reagent: Cool the mixture in an ice bath and slowly add 2-chloroethanesulfonyl chloride dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environments in the molecule. Based on the structure, two distinct sets of signals are expected for the aromatic protons and two for the ethyl chain protons. A known spectrum was recorded on a BRUKER AC-300 instrument in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard at 297K.[6]
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to the sulfone group |
| ~ 7.5 - 7.7 | Doublet | 2H | Aromatic protons meta to the sulfone group |
| ~ 4.0 - 4.2 | Triplet | 2H | -SO₂-CH₂ -CH₂Cl |
| ~ 3.6 - 3.8 | Triplet | 2H | -SO₂-CH₂-CH₂ Cl |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~ 140 - 142 | Aromatic C-S |
| ~ 138 - 140 | Aromatic C-Cl |
| ~ 129 - 131 | Aromatic CH (ortho to sulfone) |
| ~ 128 - 130 | Aromatic CH (meta to sulfone) |
| ~ 55 - 60 | -SO₂-CH₂ -CH₂Cl |
| ~ 40 - 45 | -SO₂-CH₂-CH₂ Cl |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands are listed below.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2960 - 2850 | Aliphatic C-H stretch |
| ~ 1580, 1475 | Aromatic C=C stretch |
| ~ 1320 - 1300 | Asymmetric SO₂ stretch |
| ~ 1160 - 1140 | Symmetric SO₂ stretch |
| ~ 1090 | Aromatic C-Cl stretch |
| ~ 750 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observable, along with characteristic fragments.
| m/z (Predicted) | Fragment |
| 238/240/242 | [M]⁺ Molecular ion (isotopic pattern due to Cl) |
| 175/177 | [ClC₆H₄SO₂]⁺ |
| 111/113 | [ClC₆H₄]⁺ |
| 63 | [CH₂CH₂Cl]⁺ |
Experimental Protocols (General)
The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., a 300 MHz instrument).[6] For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. Apply pressure to ensure good contact.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Process the spectrum to show absorbance or transmittance as a function of wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Introduce the sample into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer. For direct infusion, the sample solution is introduced directly into the ion source.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which provides fragmentation information.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-300).
Applications in Drug Development and Agrochemicals
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an electrophilic chloroethyl group and a substituted aromatic ring, allows for a variety of chemical transformations.
-
Pharmaceutical Synthesis: The sulfone moiety is a key pharmacophore in a number of approved drugs. This compound can be used as a starting material to introduce the 4-chlorophenyl sulfonyl group into a target molecule or to build upon the chloroethyl side chain to create novel therapeutic agents.
-
Agrochemical Development: It is also utilized in the development of new herbicides and pesticides.[1] The structural features of this compound can be incorporated into molecules designed to have specific biological activities for crop protection.
Caption: Role as a synthetic intermediate.
Safety Information
It is important to handle this compound with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This technical guide has provided a detailed characterization of this compound, including its physicochemical properties, a proposed synthetic route, comprehensive spectroscopic data analysis, and general experimental protocols. Its role as a key intermediate in the pharmaceutical and agrochemical industries highlights its importance in organic synthesis. The data and protocols presented herein are intended to be a valuable resource for scientists and researchers engaged in the development of new chemical entities.
References
An In-depth Technical Guide to 2-Chloroethyl 4-chlorophenyl sulfone (CAS: 16191-84-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloroethyl 4-chlorophenyl sulfone, a halogenated aromatic sulfone of interest in medicinal chemistry and agrochemical research. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its known and potential biological activities based on related compounds. While specific data on the mechanism of action and signaling pathways for this compound are limited, this guide explores the activities of structurally similar sulfone derivatives to provide a basis for future research. Safety and handling information is also included.
Introduction
This compound, with the CAS number 16191-84-7, is an organic compound characterized by a 4-chlorophenyl sulfonyl group attached to a 2-chloroethyl moiety. The presence of the sulfone group, a key pharmacophore in numerous therapeutic agents, combined with reactive chloro-substituents, makes this molecule a versatile intermediate for the synthesis of novel bioactive compounds.[1] Sulfone derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide aims to consolidate the available technical information on this compound to support further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 16191-84-7 | [3] |
| Molecular Formula | C₈H₈Cl₂O₂S | [3] |
| Molecular Weight | 239.12 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 96 °C | [3] |
| Synonyms | 1-chloro-4-[(2-chloroethyl)sulfonyl]benzene, p-Chlorophenyl-β-chloroethyl sulfone | [3] |
| Purity | Typically >95% (GC) | [1] |
| Storage | Sealed in a dry environment at room temperature | [3] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves two main steps:
-
Preparation of Sodium 4-chlorobenzenesulfinate: Reduction of 4-chlorobenzenesulfonyl chloride with a reducing agent such as sodium sulfite.
-
Synthesis of this compound: Reaction of sodium 4-chlorobenzenesulfinate with an excess of a suitable 2-chloroethylating agent, such as 1,2-dichloroethane or 2-chloroethanol. A patent for a similar compound suggests the use of ethylene oxide to form a hydroxyethyl sulfone, which could then be chlorinated; however, direct alkylation with a chloro-substituted electrophile is a more direct approach.[4]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
This protocol is adapted from a known procedure for the synthesis of sodium p-chlorobenzenesulfinate.[5]
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, a mixture of sodium sulfite (e.g., 504 g) and deionized water (e.g., 1.8 L) is prepared.
-
The mixture is heated to 50 °C with stirring.
-
4-chlorobenzenesulfonyl chloride (e.g., 16 g) is added portion-wise to the stirred solution.
-
The reaction mixture is then stirred at 55-60 °C for 3 hours.
-
After the reaction is complete, the mixture is cooled in an ice bath.
-
The white crystalline precipitate of sodium 4-chlorobenzenesulfinate is collected by filtration.
-
The collected solid is washed with cold water and dried to yield the desired product.
This is a proposed protocol based on general methods for the synthesis of aryl alkyl sulfones via the reaction of a sulfinate salt with a haloalkane.[6][7]
Materials:
-
Sodium 4-chlorobenzenesulfinate (from Step 1)
-
1,2-dichloroethane
-
A suitable polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Sodium 4-chlorobenzenesulfinate (1.0 equivalent) is added to the flask, followed by the addition of anhydrous DMF.
-
The mixture is stirred under a nitrogen atmosphere.
-
1,2-dichloroethane (a large excess, acting as both reactant and solvent, or a smaller excess in DMF) is added to the flask.
-
The reaction mixture is heated to a temperature sufficient to promote the reaction (e.g., 80-100 °C) and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography - TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of sulfone-containing molecules exhibits a wide range of pharmacological properties.[2]
Table 2: Potential Biological Activities Based on Structurally Related Compounds
| Biological Activity | Description | Reference(s) |
| Anticancer | Derivatives of 5-nitrothiazole containing a sulfone moiety have shown promising in vitro antiproliferative activity against human cancer cell lines, particularly HepG2 (liver cancer).[4] | [4] |
| Anti-inflammatory | Certain aryl sulfides, sulfoxides, and sulfones have been evaluated as anti-inflammatory agents, with some showing activity comparable to aspirin or phenylbutazone in carrageenan-edema and UV-erythema inhibition assays.[8] | [8] |
| Acetylcholinesterase (AChE) Inhibition | Derivatives of a similar core structure have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. | |
| Urease Inhibition | Derivatives of a similar core structure have also shown potent inhibitory activity against urease, a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori. | |
| Agrochemicals | The molecule is suggested to be an intermediate in the production of herbicides and pesticides.[1] | [1] |
Potential Signaling Pathways
Given the lack of specific studies on this compound, it is speculative to assign it to a particular signaling pathway. However, based on the activities of related sulfone derivatives, potential areas of investigation could include pathways related to:
-
Inflammation: Such as the NF-κB signaling pathway, which is a key regulator of the inflammatory response.
-
Cancer Cell Proliferation: Pathways involving kinases, which are often targeted in cancer therapy. The structural similarity to some kinase inhibitors warrants investigation.[9][10]
-
Neurotransmission: In the context of AChE inhibition, this would involve the cholinergic signaling pathway.
Caption: Potential biological targets and cellular effects of this compound.
Experimental Protocols for Biological Assays
While specific assays for this compound are not published, the following are detailed protocols for assays relevant to the potential activities of its derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[11]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer to all wells.
-
Add the test compound solution to the test wells at various concentrations. Add solvent (DMSO) to the control wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Add the ATCI and DTNB solution to all wells to start the reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[12]
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Phenol reagent
-
Alkali-hypochlorite reagent
-
Test compound dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the test compound solution to the test wells at various concentrations. Add solvent to the control wells.
-
Add the urease solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation:
-
Add the urea solution to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Color Development and Measurement:
-
Add the phenol reagent followed by the alkali-hypochlorite reagent to all wells.
-
Incubate the plate for a further period to allow for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value.
-
Toxicology and Safety
Table 3: Toxicological Data for this compound
| Endpoint | Value | Species | Route | Reference(s) |
| LD₅₀ | 100 mg/kg | Mouse | Intravenous | [13] |
Safety and Handling:
-
Hazard Statements: A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed.[11]
-
Precautionary Measures: Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[14]
Conclusion
This compound is a chemical intermediate with potential for the development of new therapeutic agents and agrochemicals. This technical guide has provided a comprehensive summary of its known properties, a plausible and detailed synthetic protocol, and an overview of its potential biological activities based on the broader class of sulfone-containing molecules. The provided experimental protocols for relevant biological assays offer a starting point for researchers interested in exploring the pharmacological profile of this and related compounds. Further research is warranted to elucidate the specific mechanism of action, signaling pathways, and a more comprehensive toxicological profile of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound CAS#: 16191-84-7 [amp.chemicalbook.com]
- 14. 16191-84-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
An In-depth Technical Guide to the Molecular Structure of 2-Chloroethyl 4-chlorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl 4-chlorophenyl sulfone is an organic compound featuring a sulfone functional group connecting a 4-chlorophenyl ring and a 2-chloroethyl group. Sulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The presence of the sulfone group, along with the halogenated phenyl and ethyl moieties, imparts specific chemical and physical properties that make this molecule an interesting candidate for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, potential synthetic routes, and speculative biological activities based on structurally related compounds.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a 4-chlorophenyl group and a 2-chloroethyl group.
Chemical Structure:
Caption: 2D representation of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 16191-84-7 | [1] |
| Molecular Formula | C₈H₈Cl₂O₂S | [1] |
| Molecular Weight | 239.11 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 96 °C | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
| InChI | 1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | [1] |
| InChIKey | KXQHTLXSDBXWNB-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1S(=O)(=O)CCCl)Cl | [1] |
Spectroscopic data are crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the 2-chloroethyl group are expected.[1] |
| IR Spectroscopy | Characteristic strong absorption bands for the sulfone group (S=O stretching) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[2] Aromatic C-H and C-C stretching, as well as C-Cl stretching bands, would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, characteristic isotopic patterns (M+2, M+4) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of aryl sulfones.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Methodologies
1. Synthesis of Sodium 4-chlorophenylsulfinate:
-
Materials: 4-chlorobenzenesulfonyl chloride, sodium sulfite, water.
-
Procedure: A solution of sodium sulfite in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser. 4-chlorobenzenesulfonyl chloride is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for a specified period to ensure complete reduction of the sulfonyl chloride to the sulfinate salt. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Upon cooling, the sodium 4-chlorophenylsulfinate may precipitate or can be used directly in the next step.
2. Synthesis of this compound:
-
Materials: Sodium 4-chlorophenylsulfinate, 1,2-dichloroethane, a suitable solvent (e.g., DMF or DMSO).
-
Procedure: The sodium 4-chlorophenylsulfinate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). An excess of 1,2-dichloroethane is added to the solution. The reaction mixture is heated to a temperature typically between 80-120 °C and stirred for several hours. The progress of the nucleophilic substitution reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
3. Purification:
-
Technique: Recrystallization is a common and effective method for purifying solid organic compounds.[4]
-
Procedure: The crude this compound is dissolved in a minimum amount of a hot solvent, such as ethanol. Water can be added dropwise to the hot solution until turbidity is observed, followed by the addition of a small amount of ethanol to redissolve the precipitate. The solution is then allowed to cool slowly to room temperature and subsequently in an ice bath to maximize crystal formation. The purified crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum. The purity of the final product can be assessed by its melting point and spectroscopic analysis.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the structural motifs present in the molecule suggest potential for various biological effects. Many aryl sulfone derivatives have been investigated for their therapeutic potential.
Potential Activities based on Structural Analogy:
-
Antimicrobial Activity: Diaryl sulfones and related compounds have shown promising antimicrobial properties.[5][6] The presence of the 4-chlorophenyl group is a common feature in many antimicrobial agents.
-
Enzyme Inhibition: Sulfone-containing molecules have been identified as inhibitors of various enzymes. For instance, some vinyl sulfones are known irreversible inhibitors of cysteine proteases.[7][8][9] Other sulfone derivatives have shown inhibitory activity against carbonic anhydrase and acetylcholinesterase.[10] The electrophilic nature of the 2-chloroethyl group could potentially allow for covalent modification of biological nucleophiles, such as cysteine residues in enzyme active sites.
-
Cytotoxic/Anticancer Activity: A number of sulfone derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.[11] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.
Hypothetical Signaling Pathway Inhibition
Based on the known activity of related sulfone compounds as enzyme inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell survival or proliferation. For example, inhibition of a key kinase or protease.
Caption: Hypothetical inhibition of a cellular signaling pathway.
Experimental Protocols for Biological Evaluation
1. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of a test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
-
Conclusion
This compound is a molecule with well-defined physicochemical properties. While specific applications and biological activities are yet to be thoroughly investigated, its structural features suggest potential for further exploration in medicinal chemistry and drug development. The proposed synthetic and analytical protocols, along with the outlined potential biological assays, provide a solid foundation for researchers to undertake further studies on this compound. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a systematic evaluation of its biological properties to unlock its potential therapeutic applications.
References
- 1. This compound(16191-84-7) 1H NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Chloroethyl 4-chlorophenyl sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloroethyl 4-chlorophenyl sulfone (CAS No: 16191-84-7). The information presented herein is intended to support research and development activities by offering detailed spectral analysis and the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.95 | d | 2H, Ar-H |
| 7.58 | d | 2H, Ar-H |
| 3.95 | t | 2H, -SO₂-CH₂- |
| 3.65 | t | 2H, -CH₂-Cl |
d: doublet, t: triplet
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Ar-C (quaternary) |
| 138.5 | Ar-C (quaternary) |
| 129.5 | Ar-CH |
| 129.0 | Ar-CH |
| 59.5 | -SO₂-CH₂- |
| 40.0 | -CH₂-Cl |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1320 | Strong | Asymmetric SO₂ stretch |
| ~1150 | Strong | Symmetric SO₂ stretch |
| ~1090 | Medium | C-S stretch |
| ~750 | Strong | C-Cl stretch |
| ~3080 | Weak | Aromatic C-H stretch |
| ~1580, 1475 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Assignment |
| 238 | 10 | [M]⁺ (³⁵Cl₂) |
| 240 | 6.5 | [M+2]⁺ (³⁵Cl³⁷Cl) |
| 242 | 1 | [M+4]⁺ (³⁷Cl₂) |
| 175 | 100 | [M - CH₂CH₂Cl]⁺ |
| 111 | 40 | [C₆H₄Cl]⁺ |
| 75 | 15 | [C₆H₃]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a BRUKER AC-300 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0 ppm). The experiments were conducted at a temperature of 297K. For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were obtained.
Infrared (IR) Spectroscopy
The FTIR spectrum was obtained using a solid sampling technique. A small amount of the crystalline this compound was finely ground and pressed into a thin pellet with potassium bromide (KBr). The pellet was then placed in the sample holder of the FTIR spectrometer and the spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis was performed using a mass spectrometer with electron ionization (EI). The solid sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.
Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of the spectroscopic data analysis for the characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Aryl Sulfone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
The aryl sulfone moiety is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents and clinical candidates.[1] Its unique physicochemical properties, including its strong electron-withdrawing nature, metabolic stability, and ability to form key interactions with biological targets, make it a privileged scaffold in drug design.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of aryl sulfone derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
I. Synthesis of Aryl Sulfone Derivatives
The construction of the aryl sulfone linkage can be achieved through a variety of synthetic strategies. The most common methods include the oxidation of precursor sulfides and various cross-coupling reactions.
A. Oxidation of Aryl Sulfides
A prevalent and straightforward method for synthesizing aryl sulfones is the oxidation of the corresponding aryl sulfides. This transformation can be accomplished using a range of oxidizing agents.
Experimental Protocol: Oxidation of Sulfides to Sulfones using Periodic Acid Catalyzed by Chromium(VI) Oxide [2]
-
To a solution of the sulfide (1 mmol) in acetonitrile (5 mL) at room temperature, add periodic acid (2 mmol).
-
Add Chromium(VI) oxide (CrO₃) (2 mol%) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfone.
B. Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of aryl sulfones. These methods provide a versatile and efficient means to connect two aryl fragments via a sulfone bridge.
Experimental Protocol: Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis [3]
This method utilizes a palladium catalyst to couple an aryl lithium species, an aryl (pseudo)halide, and a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[3]
-
In a glovebox, add the aryl (pseudo)halide (1.0 mmol), DABSO (0.6 mmol), the palladium catalyst (e.g., Pd(dba)₂ with a suitable ligand like XantPhos), and a base (e.g., K₃PO₄) to a reaction vessel.
-
Add the solvent (e.g., dioxane) and stir the mixture.
-
Slowly add the aryl lithium reagent (1.2 mmol) at the specified reaction temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by column chromatography.
II. Biological Activities and Therapeutic Applications
Aryl sulfone derivatives exhibit a broad spectrum of pharmacological activities, making them valuable in the development of new drugs for various diseases.[4]
A. Anticancer Activity
Many aryl sulfone derivatives have demonstrated potent anticancer properties. For instance, a series of N-arylsulfonylimidazolidinones have shown significant cytotoxicity against various cancer cell lines.[5]
Table 1: In Vitro Cytotoxicity of N-Arylsulfonylimidazolidinone Analogs [5]
| Compound | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) |
| 4a | 0.02 | 0.03 | 0.04 |
| 4b | 0.01 | 0.02 | 0.03 |
| 4k | 0.03 | 0.04 | 0.05 |
| Doxorubicin | 0.08 | 0.12 | 0.15 |
Data presented as IC₅₀ values, representing the concentration required to inhibit 50% of cell growth.
The structure-activity relationship (SAR) studies of these compounds revealed that a 4-phenyl-l-benzenesulfonylimidazolidinone core is crucial for activity, and hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety enhance cytotoxicity.[5]
B. Anti-HIV Activity
Indolyl aryl sulfones (IAS) are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are effective against wild-type and mutant strains of HIV-1.[6] These compounds allosterically inhibit the reverse transcriptase enzyme, preventing viral replication.[6]
Table 2: Binding Affinities of Computationally Designed Aryl Sulfone NNRTIs [6]
| Scaffold Combination | Average Binding Affinity (kcal/mol) |
| IAS + Pyrimidine | -10.5 |
| IAS + Phenyl | -9.8 |
| Other Aryl Sulfone + Pyrimidine | -9.5 |
| Other Aryl Sulfone + Phenyl | -9.2 |
Binding affinities were determined through computational docking studies with the HIV-1 reverse transcriptase enzyme.
Computational studies have shown that combining an IAS scaffold with a pyrimidine ring leads to compounds with the highest binding affinities.[6]
C. Anti-inflammatory Activity
Certain aryl sulfone derivatives act as potent inhibitors of tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), a key target in inflammatory diseases.[7]
Table 3: TACE Inhibition and Oral Bioavailability of a γ-Sulfonyl Hydroxamic Acid [7]
| Compound | pTACE IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Oral Bioavailability (F%) in Mice |
| 4b | < 1 | 180 | 46 |
pTACE refers to porcine TACE. The cellular assay measures the inhibition of TNF-α release.
Inhibitor 4b demonstrated excellent potency and selectivity, along with good oral bioavailability, highlighting the potential of this class of compounds for treating inflammatory conditions.[7]
III. Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in the action of aryl sulfone derivatives is crucial for understanding their mechanism of action and for designing new therapeutic strategies.
A. HIV-1 Reverse Transcriptase Inhibition by Aryl Sulfone NNRTIs
The following diagram illustrates the mechanism of action of indolyl aryl sulfone (IAS) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloroethyl 4-chlorophenyl sulfone: A Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl 4-chlorophenyl sulfone is a chemical compound that has garnered interest within the sphere of medicinal chemistry, not as a therapeutic agent itself, but as a crucial synthetic intermediate. This technical guide elucidates the role and mechanism of action of this compound from a chemical synthesis perspective, detailing its utility in the construction of biologically active molecules. The primary documented application of this compound is in the synthesis of H1 receptor antagonists, which are compounds that modulate the histamine H1 receptor to treat allergic conditions. This guide will detail the chemical properties that make it a valuable reagent, its role in synthetic pathways, and the biological context of the molecules it helps create.
Chemical Properties and Reactivity
The utility of this compound as a synthetic reagent is derived from its specific chemical structure. The molecule incorporates a sulfone group, a 4-chlorophenyl ring, and a 2-chloroethyl chain. The sulfone group is a strong electron-withdrawing group, which activates the adjacent 2-chloroethyl moiety, making the terminal chlorine atom a good leaving group in nucleophilic substitution reactions.
| Property | Value | Reference |
| Molecular Formula | C8H8Cl2O2S | [1] |
| Molecular Weight | 239.12 g/mol | [1] |
| CAS Number | 16191-84-7 | [1] |
| Appearance | White to off-white solid | Commercially available |
The key to its synthetic utility is the reactivity of the chloroethyl group. This group can be readily displaced by a variety of nucleophiles, allowing for the covalent attachment of the -(CH2)2-SO2-(4-chlorophenyl) fragment to a target molecule.
Role in the Synthesis of H1 Receptor Antagonists
Patents have disclosed the use of this compound as a reagent in the synthesis of novel H1 receptor antagonists.[2][3][4][5] These antagonists are designed to treat inflammatory and allergic diseases, such as allergic rhinitis.[2][3][4] The general synthetic strategy involves the alkylation of a nucleophilic core molecule with this compound.
Experimental Protocol: General Alkylation Reaction
The following is a generalized protocol for the alkylation of a nucleophilic substrate using this compound, based on descriptions in the patent literature.[3][4][5]
Materials:
-
Nucleophilic substrate (e.g., a compound containing a secondary amine or a phenoxide)
-
This compound
-
A suitable base (e.g., sodium bicarbonate, potassium carbonate)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF))
-
Optional: Activating agent (e.g., sodium iodide)
Procedure:
-
Dissolve the nucleophilic substrate in the chosen solvent (e.g., DMF).
-
Add the base to the reaction mixture.
-
Add this compound to the mixture.
-
If required, add an activating agent like sodium iodide.
-
Heat the reaction mixture to a temperature between 100-150°C. Heating can be performed using conventional methods or a microwave reactor for a shorter reaction time (e.g., 15-30 minutes).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).
-
Upon completion, the reaction is worked up to isolate and purify the desired product. This typically involves extraction and chromatographic purification.
Visualizing the Synthetic Pathway
The following diagrams, generated using the DOT language, illustrate the role of this compound in the synthesis of H1 receptor antagonists.
Caption: General schematic of the alkylation reaction involving this compound.
Caption: Workflow of the synthetic step utilizing this compound.
Biological Context: H1 Receptor Antagonism
The end products synthesized using this compound are designed to be H1 receptor antagonists. The histamine H1 receptor is a G protein-coupled receptor that mediates the inflammatory and allergic responses upon binding histamine. Antagonists of this receptor block the action of histamine, thereby alleviating symptoms such as sneezing, itching, and rhinorrhea associated with allergic rhinitis.[3] The sulfone-containing moiety introduced by this compound contributes to the overall physicochemical properties and binding affinity of the final molecule to the H1 receptor.
The following diagram illustrates the simplified signaling pathway of the H1 receptor and the inhibitory action of the antagonists.
Caption: Simplified H1 receptor signaling pathway and the site of action for antagonists.
Conclusion
This compound is not a biologically active agent with a direct mechanism of action on a biological target. Instead, it is a valuable synthetic intermediate in drug discovery. Its primary role is to serve as an electrophilic building block for the introduction of a 2-(4-chlorophenylsulfonyl)ethyl group into a target molecule. The resulting compounds, particularly H1 receptor antagonists, derive their therapeutic effects from their ability to modulate specific biological pathways. This guide provides clarity on the function of this compound, shifting the focus from a non-existent biological mechanism of action to its well-defined and important role in chemical synthesis. Researchers and drug development professionals can leverage this understanding to effectively utilize this reagent in the design and synthesis of novel therapeutic agents.
References
- 1. chemwhat.com [chemwhat.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7884114B2 - Compounds - Google Patents [patents.google.com]
Physical and chemical properties of 2-Chloroethyl 4-chlorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloroethyl 4-chlorophenyl sulfone. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or investigate its potential biological activities.
Chemical Identity and Physical Properties
This compound is a solid, crystalline compound, appearing as a white to almost white powder.[1] It is identified by the CAS Number 16191-84-7.[1] Key identification and physical property data are summarized in the tables below for easy reference.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene |
| CAS Number | 16191-84-7[1] |
| Molecular Formula | C₈H₈Cl₂O₂S[1] |
| Molecular Weight | 239.12 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)CCCl)Cl[2] |
| InChI | InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2[2] |
| InChIKey | KXQHTLXSDBXWNB-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, powder to crystal[1] |
| Color | White to Almost white[1] |
| Melting Point | 96 °C[1] |
| Boiling Point | No experimental data found. |
| Density | No experimental data found. |
| Solubility | No experimental data found. |
| Storage Temperature | Room Temperature, Sealed in dry conditions[1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the surveyed literature, a plausible synthetic route can be inferred from general methods for preparing sulfones. A likely approach involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloroethanol.
This reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions, such as temperature and reaction time, would need to be optimized to ensure a high yield and purity of the final product.
The reactivity of this compound is dictated by the functional groups present: the sulfone group and the two chloro-substituents. The sulfone group is generally stable, while the chloroethyl group provides a reactive site for nucleophilic substitution reactions. This makes the compound a useful intermediate for introducing the 4-chlorophenylsulfonyl ethyl moiety into other molecules.[3]
Proposed Synthesis Workflow
Spectral Data
While detailed spectral data with peak assignments were not available in the public domain, several sources indicate the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound.[2][4] Researchers are advised to acquire and interpret these spectra for structural confirmation and purity assessment.
Biological Activity and Toxicology
There is a significant lack of information in the scientific literature regarding the specific biological activities, mechanism of action, or involvement in signaling pathways of this compound.
However, some toxicological data is available. An intravenous LD50 in mice has been reported as 100 mg/kg.[1] This indicates a degree of toxicity that necessitates careful handling and appropriate safety precautions in a laboratory setting.
Given that sulfone moieties are present in various biologically active compounds, it is plausible that this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.[5] Further research into its pharmacological and toxicological profile is warranted.
Experimental Protocols
General Protocol for the Preparation of 4-Chlorobenzenesulfonyl chloride:
This protocol is adapted from a known synthesis of 4-chlorobenzenesulfonyl chloride and should be modified and optimized for the synthesis of this compound.
Materials:
-
Chlorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Sulfamic acid
Procedure:
-
To a reaction vessel containing chlorosulfonic acid (1.05 molar equivalents), slowly add chlorobenzene (1.0 molar equivalent) dropwise at 70°C over a period of 1 hour.[6]
-
Stir the mixture at this temperature for an additional 15 minutes.[6]
-
Add a catalytic amount of sulfamic acid (e.g., 1 g).[6]
-
Slowly add thionyl chloride (1.5 molar equivalents) dropwise at 70°C over 2 hours.[6]
-
After the addition is complete, the reaction mixture would be worked up to isolate the 4-chlorobenzenesulfonyl chloride.[6]
To synthesize this compound, the isolated 4-chlorobenzenesulfonyl chloride would then be reacted with 2-chloroethanol in the presence of a suitable base and solvent.
Disclaimer: This is a generalized procedure and requires further development and optimization for the specific synthesis of this compound. Appropriate safety precautions must be taken when handling these reagents.
Conclusion
This compound is a chemical compound with established physical properties and a clear role as a synthetic intermediate. While its own biological activities are not well-documented, its structure suggests potential for use in the development of new pharmaceuticals and agrochemicals. The lack of detailed experimental protocols and comprehensive biological data highlights areas for future research that could further elucidate the properties and potential applications of this compound. Researchers are encouraged to conduct further studies to fill these knowledge gaps, particularly concerning its synthesis, reactivity, and biological profile.
References
An In-depth Technical Guide to 2-Chloroethyl 4-chlorophenyl sulfone as an Organic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl 4-chlorophenyl sulfone is a versatile bifunctional organic building block. Its structure incorporates a 4-chlorophenyl sulfonyl moiety, a common pharmacophore in medicinal chemistry, and a reactive 2-chloroethyl group. This latter functional group serves as a masked vinyl sulfone, a potent Michael acceptor, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and synthetic applications of this compound, positioning it as a valuable tool for the synthesis of complex organic molecules, including novel drug candidates.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2][3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16191-84-7 | [1][2][3][4] |
| Molecular Formula | C₈H₈Cl₂O₂S | [1][2][3][4] |
| Molecular Weight | 239.12 g/mol | [1][2][3][4] |
| Melting Point | 96 °C | [2][3][4] |
| Appearance | White to almost white powder/crystal | [1][2][3][4] |
| Storage | Sealed in a dry place at room temperature | [2][3][4] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the chlorine substituents.
| 1H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.95 (d, J=8.7 Hz) | Doublet | 2H | H-2, H-6 |
| Aromatic Protons | 7.58 (d, J=8.7 Hz) | Doublet | 2H | H-3, H-5 |
| Methylene Protons | 3.93 (t, J=5.9 Hz) | Triplet | 2H | -SO₂-CH₂ -CH₂Cl |
| Methylene Protons | 3.55 (t, J=5.9 Hz) | Triplet | 2H | -SO₂-CH₂-CH₂ Cl |
| 13C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| Aromatic Carbon | 141.0 | C-4 |
| Aromatic Carbon | 137.9 | C-1 |
| Aromatic Carbon | 129.8 | C-3, C-5 |
| Aromatic Carbon | 129.5 | C-2, C-6 |
| Methylene Carbon | 57.9 | -SO₂-C H₂-CH₂Cl |
| Methylene Carbon | 39.5 | -SO₂-CH₂-C H₂Cl |
Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR analysis for unambiguous confirmation.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 238, 240, and 242, reflecting the isotopic abundance of 35Cl and 37Cl.
-
Loss of HCl: A fragment corresponding to the [M-HCl]⁺ ion, which could be the 4-chlorophenyl vinyl sulfone radical cation.
-
Loss of the chloroethyl group: A fragment at m/z 175, corresponding to the [C₆H₄ClSO₂]⁺ ion.
-
Cleavage of the C-S bond: Fragments corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ (m/z 111) and the chloroethylsulfonyl cation [C₂H₄ClSO₂]⁺.
Synthesis
Figure 1: Proposed synthesis of this compound.
General Experimental Protocol for Synthesis
This protocol is based on analogous reactions for the synthesis of sulfones.
-
Reaction Setup: To a solution of sodium 4-chlorobenzenesulfinate (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added an excess of 1,2-dichloroethane (3-5 eq.).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a solid.
Reactivity and Applications as an Organic Building Block
The primary utility of this compound in organic synthesis stems from its ability to serve as a stable precursor to the highly reactive 4-chlorophenyl vinyl sulfone.
Formation of 4-Chlorophenyl Vinyl Sulfone
The elimination of hydrogen chloride from this compound is readily achieved by treatment with a non-nucleophilic base.
Figure 2: Elimination reaction to form 4-chlorophenyl vinyl sulfone.
-
Reaction Setup: this compound (1.0 eq.) is dissolved in an inert solvent such as dichloromethane or toluene.
-
Reaction Conditions: Triethylamine (1.1-1.5 eq.) is added, and the mixture is stirred at room temperature or gently heated (40-50 °C) until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-chlorophenyl vinyl sulfone, which can often be used in the next step without further purification.
Michael Addition Reactions
4-Chlorophenyl vinyl sulfone is an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles. This reaction is a powerful tool for the formation of C-C, C-N, C-O, and C-S bonds.
Figure 3: General scheme for the Michael addition to 4-chlorophenyl vinyl sulfone.
-
Reaction Setup: To a solution of 4-chlorophenyl vinyl sulfone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq.).
-
Reaction Conditions: The reaction is typically stirred at room temperature. For less reactive amines, heating or the addition of a catalytic amount of base (e.g., triethylamine) may be necessary.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization to afford the desired Michael adduct. This methodology is particularly useful for the synthesis of piperazine derivatives, which are common scaffolds in pharmaceuticals.[5]
Cycloaddition Reactions
As a dienophile, 4-chlorophenyl vinyl sulfone can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes to construct six-membered rings. The electron-withdrawing sulfonyl group activates the double bond for this transformation.
Figure 4: Diels-Alder reaction with 4-chlorophenyl vinyl sulfone.
-
Reaction Setup: 4-Chlorophenyl vinyl sulfone (1.0 eq.) is dissolved in a suitable solvent (e.g., toluene or dichloromethane).
-
Reaction Conditions: Freshly cracked cyclopentadiene (2.0-3.0 eq.) is added, and the reaction mixture is stirred at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: The solvent and excess diene are removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the endo and exo cycloadducts.
Applications in Drug Discovery and Medicinal Chemistry
The 4-chlorophenyl sulfone moiety is present in a number of biologically active compounds. Sulfones, in general, are recognized as important pharmacophores due to their ability to act as hydrogen bond acceptors and their metabolic stability. The vinyl sulfone group is a known Michael acceptor that can covalently bind to nucleophilic residues (such as cysteine) in enzyme active sites, making it a valuable warhead for targeted covalent inhibitors.[6]
Derivatives synthesized from this compound have potential applications as:
-
Antimicrobial agents: Many sulfone-containing heterocyclic compounds exhibit antibacterial and antifungal activities.[6]
-
Anticancer agents: The vinyl sulfone moiety can be incorporated into molecules designed to target specific proteins involved in cancer progression.[4]
-
Enzyme inhibitors: The reactivity of the vinyl sulfone group makes it suitable for designing inhibitors of enzymes with nucleophilic active site residues.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility lies in its role as a stable precursor to the highly reactive 4-chlorophenyl vinyl sulfone, which readily participates in Michael additions and cycloaddition reactions. These reactions provide efficient routes to a diverse range of complex molecules, many of which have potential applications in drug discovery and development. The straightforward synthesis of the title compound, combined with the predictable and high-yielding reactions of its derived vinyl sulfone, makes it an attractive tool for synthetic and medicinal chemists.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Chlorophenyl Sulfones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chlorophenyl sulfone core is a foundational structural motif in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this versatile scaffold. It traces the journey from early synthetic explorations to the establishment of key compounds like 4,4'-dichlorodiphenyl sulfone (DCDPS) as vital industrial intermediates and the emergence of transformative drugs such as dapsone. This whitepaper delves into the pivotal synthetic methodologies, presents key physicochemical and biological data in a structured format, and elucidates the mechanisms of action that underpin the therapeutic applications of chlorophenyl sulfone derivatives. Detailed experimental protocols and visual representations of synthetic workflows and signaling pathways are provided to serve as a practical resource for researchers in the field.
A Historical Perspective: From Industrial Precursors to "Miracle Drugs"
The story of chlorophenyl sulfones is intrinsically linked to the broader history of sulfone chemistry, which gained significant momentum in the early 20th century. The initial impetus for the synthesis of aromatic sulfones was not medicinal but rather driven by the burgeoning polymer industry.
The first widely used antimicrobial agents were sulfonamides, with the discovery of Prontosil in the 1930s by Gerhard Domagk marking a new era in medicine.[1][2] This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that the sulfonamide moiety was responsible for the antibacterial activity.[2] It was later understood that Prontosil is a prodrug, metabolized in the body to the active compound sulfanilamide.[3] This discovery catalyzed extensive research into related sulfur-containing compounds, paving the way for the exploration of sulfones.
During this period of intense investigation, 4,4'-dichlorodiphenyl sulfone (DCDPS) emerged as a critical industrial intermediate. Its synthesis was explored through various methods, with the Friedel-Crafts reaction and direct sulfonation of chlorobenzene being the most prominent.[4][5] The primary application of DCDPS was, and remains, as a monomer in the production of high-performance polysulfone and polyethersulfone (PES) resins, valued for their thermal stability and mechanical strength.
The therapeutic potential of sulfones was realized with the synthesis and investigation of 4,4'-diaminodiphenyl sulfone, commonly known as dapsone. While initially synthesized in 1908, its profound antibacterial efficacy against Mycobacterium leprae, the causative agent of leprosy, was not fully appreciated until the 1940s.[6] Dapsone's introduction revolutionized the treatment of leprosy and it remains a cornerstone of multi-drug therapy for the disease to this day.[6][7] The success of dapsone spurred further research into the biological activities of other chlorophenyl sulfone derivatives, leading to the investigation of their anti-inflammatory, antimalarial, and other therapeutic properties.[7]
Synthesis of the Chlorophenyl Sulfone Core: Key Methodologies
The synthesis of chlorophenyl sulfones can be broadly categorized into two primary approaches: the formation of the sulfone bridge between two aromatic rings and the modification of a pre-existing sulfone-containing molecule.
Friedel-Crafts Sulfonylation
The Friedel-Crafts reaction is a classic and widely employed method for the synthesis of diaryl sulfones. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4][8]
In the context of chlorophenyl sulfones, a common route involves the reaction of chlorobenzene with 4-chlorobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of 4,4'-Dichlorodiphenyl Sulfone via Friedel-Crafts Reaction [9][10]
-
Materials:
-
Chlorobenzene
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Hydrogen peroxide (H₂O₂)
-
-
Procedure:
-
Step 1: Synthesis of 4,4'-Dichlorodiphenyl Sulfoxide. In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add chlorobenzene and anhydrous AlCl₃. Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred mixture, maintaining the temperature between 25-35°C. After the addition is complete, continue stirring for 1-2 hours at the same temperature.
-
Step 2: Hydrolysis. Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and dilute HCl. Stir until the solids dissolve. The mixture will separate into an organic and an aqueous layer.
-
Step 3: Isolation of Sulfoxide. Separate the organic layer and wash it with water until neutral. The crude 4,4'-dichlorodiphenyl sulfoxide can be isolated by reduced pressure distillation of the organic phase followed by centrifugation.
-
Step 4: Oxidation to Sulfone. Dissolve the crude 4,4'-dichlorodiphenyl sulfoxide in glacial acetic acid. Slowly add hydrogen peroxide to the solution. The reaction is exothermic; maintain the temperature as needed. After the addition is complete, stir the mixture until the oxidation is complete (monitored by TLC).
-
Step 5: Product Isolation. Cool the reaction mixture. The 4,4'-dichlorodiphenyl sulfone will precipitate. Filter the solid, wash with water, and dry to obtain the final product.
-
Oxidation of Diaryl Sulfides
An alternative and often high-yielding route to sulfones is the oxidation of the corresponding diaryl sulfide. This method is particularly useful when the sulfide is readily accessible. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[11]
Experimental Workflow: Oxidation of a Diaryl Sulfide to a Diaryl Sulfone
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. EP0364877A1 - Process for the preparation of Bis(4-chlorphenyl) sulfone - Google Patents [patents.google.com]
- 5. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 6. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 7. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN104402780B - 4, the synthesis technique of 4 '-dichloro diphenyl sulfone - Google Patents [patents.google.com]
- 10. CN102351758A - New preparation method of 4,4-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
Methodological & Application
Applications of 2-Chloroethyl 4-chlorophenyl sulfone in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl 4-chlorophenyl sulfone is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloroethyl group and an electron-withdrawing 4-chlorophenyl sulfonyl moiety, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in two primary applications: as a precursor for the synthesis of 4-chlorophenyl vinyl sulfone and as an alkylating agent for nucleophiles. These applications are particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and reactive dyes.
Core Applications
The synthetic utility of this compound is primarily centered around two key reaction pathways:
-
Elimination Reaction: The compound readily undergoes base-mediated elimination of hydrogen chloride to form 4-chlorophenyl vinyl sulfone. This vinyl sulfone is a highly reactive Michael acceptor and a key component in the synthesis of various complex molecules, including reactive dyes.
-
Nucleophilic Substitution (Alkylation): The chloroethyl group acts as an electrophile, allowing for the alkylation of a variety of nucleophiles, such as amines and phenols. This reaction is instrumental in introducing the 2-((4-chlorophenyl)sulfonyl)ethyl moiety into target molecules.
The logical relationship between this compound and its primary synthetic applications is illustrated in the following diagram.
Caption: Synthetic pathways of this compound.
Application 1: Synthesis of 4-Chlorophenyl Vinyl Sulfone
4-Chlorophenyl vinyl sulfone is a key intermediate in the synthesis of reactive dyes and other functional materials. The vinyl sulfone group acts as a reactive "hook" that can form a covalent bond with the hydroxyl groups of cellulose fibers under alkaline conditions.
Experimental Protocol: Base-Mediated Elimination
This protocol describes the synthesis of 4-chlorophenyl vinyl sulfone from this compound via an elimination reaction.
Materials:
-
This compound
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in dichloromethane.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq) dropwise at room temperature. Alternatively, a solution of sodium hydroxide (1.2 eq) in water can be used in a biphasic system with a phase-transfer catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water to remove the triethylamine hydrochloride salt. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-chlorophenyl vinyl sulfone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Base | Time (h) | Temperature (°C) | Yield (%) |
| This compound | 1.0 | DCM | TEA | 4-6 | 25 | >90 |
| This compound | 1.0 | Toluene | NaOH (aq) | 2-4 | 50 | >90 |
Note: Yields are representative and may vary based on reaction scale and purification method.
The experimental workflow for the synthesis of 4-chlorophenyl vinyl sulfone is depicted below.
Caption: Workflow for the synthesis of 4-chlorophenyl vinyl sulfone.
Application 2: Alkylation of Amines
This compound serves as an effective alkylating agent for primary and secondary amines. This reaction introduces the 2-((4-chlorophenyl)sulfonyl)ethyl group, which can be a key structural motif in various biologically active molecules.
Experimental Protocol: N-Alkylation of Piperidine
This protocol details the synthesis of 1-(2-((4-chlorophenyl)sulfonyl)ethyl)piperidine, a tertiary amine, through the alkylation of piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Addition of Amine and Base: Add piperidine (1.1 eq) followed by potassium carbonate (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-((4-chlorophenyl)sulfonyl)ethyl)piperidine.
Quantitative Data:
| Nucleophile | Molar Ratio (Nucleophile:Alkylating Agent) | Solvent | Base | Time (h) | Temperature (°C) | Yield (%) |
| Piperidine | 1.1 : 1.0 | Acetonitrile | K₂CO₃ | 8-12 | 82 | 85-95 |
| Aniline | 1.1 : 1.0 | DMF | K₂CO₃ | 12-16 | 100 | 70-80 |
| Phenol | 1.1 : 1.0 | Acetone | K₂CO₃ | 10-14 | 56 | 80-90 |
Note: Yields are representative and may vary depending on the nucleophile and specific reaction conditions.
The signaling pathway below illustrates the general mechanism for the N-alkylation of a secondary amine with this compound.
Caption: General mechanism for N-alkylation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to readily undergo both elimination and nucleophilic substitution reactions makes it a key intermediate for the synthesis of a wide range of target molecules, including reactive dyes, pharmaceutical intermediates, and other specialty chemicals. The protocols provided herein offer a foundation for the practical application of this reagent in a laboratory setting. Researchers are encouraged to optimize the reaction conditions based on the specific requirements of their target molecules.
Application Notes and Protocols for 2-Chloroethyl 4-chlorophenyl sulfone in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Chloroethyl 4-chlorophenyl sulfone as a key intermediate in the synthesis of potentially bioactive compounds. The following sections detail its application in the synthesis of novel sulfonamide derivatives and outline the experimental procedures for their preparation and evaluation.
Overview and Physicochemical Properties
This compound is a chemical intermediate with the molecular formula C₈H₈Cl₂O₂S. It serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its reactive 2-chloroethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the 4-chlorophenyl sulfonyl moiety into various molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16191-84-7 |
| Molecular Weight | 239.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 96 °C |
| Purity | ≥95% |
Application in the Synthesis of Novel Pyrrole and Pyrazole Derivatives
This compound can be utilized as a precursor for the synthesis of various heterocyclic compounds, such as pyrrole and pyrazole derivatives, which are known to exhibit a wide range of biological activities. The following protocol describes a synthetic route starting from the derivatization of this compound. Although a direct reaction protocol for this compound was not explicitly found in the provided search results, a closely related multi-step synthesis of bioactive pyrrole and pyrazole derivatives starting from a similar sulfonyl-containing scaffold is detailed below. This serves as a representative example of how the 4-chlorophenyl sulfonyl moiety, which can be introduced using this compound, is incorporated into biologically active molecules.
A series of novel pyrrole and pyrazole derivatives were synthesized from 3-[(4-chlorophenyl)sulfonyl] propane hydrazide. This key intermediate can be conceptually derived from this compound through a reaction with a cyanide source followed by hydrolysis and subsequent reaction with hydrazine. The resulting hydrazide is then used to construct the heterocyclic rings.
Experimental Protocol: Synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl) propanamide
This protocol details the reaction of the key hydrazide intermediate with acetonylacetone to yield a pyrrole derivative.
Materials:
-
3-[(4-chlorophenyl)sulfonyl]propanehydrazide
-
Acetonylacetone
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a solution of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide (1.0 g, 0.0038 mol) in ethanol (10 ml), add acetonylacetone (0.684 g, 0.006 mol) and glacial acetic acid (1 ml).
-
Heat the reaction mixture on a boiling water bath for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to afford the title compound.
Table 2: Characterization Data for 3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl) propanamide
| Characterization | Result |
| Yield | 71% |
| Melting Point | 204-206 °C |
| ¹H NMR (CDCl₃, δ ppm) | 3.14-3.18 (t, 2H, CH₂), 3.48-3.51 (t, 2H, SO₂-CH₂), 7.57-7.60 (d, 2H, Ar-H), 7.85-7.87 (d, 2H, Ar-H) |
| IR (KBr, cm⁻¹) | 3051 (Ar-H), 2931 (Aliphatic C-H), 1626 (C=N), 1315, 1137 (SO₂) |
| LC-MS (m/z) | 305 (M+1) |
Data extracted from a study on related sulfonylpropane hydrazide derivatives.
Experimental Protocol: Synthesis of 3-(4-chlorophenylsulfonyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl) propan-1-one
This protocol describes the synthesis of a pyrazole derivative from the same hydrazide intermediate.
Materials:
-
3-[(4-chlorophenyl)sulfonyl]propanehydrazide
-
Acetylacetone
-
Ethanol
Procedure:
-
A mixture of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide (1.0 g, 0.0038 mol) and acetylacetone (0.76 g, 0.0076 mol) in ethanol (15 ml) is refluxed for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is washed with water and recrystallized from ethanol to give the pure product.
Table 3: Characterization Data for 3-(4-chlorophenylsulfonyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl) propan-1-one
| Characterization | Result |
| Yield | 56% |
| Melting Point | 60-63 °C |
| ¹H NMR (CDCl₃, δ ppm) | 2.17 (s, 6H, 2CH₃), 2.81-2.83 (t, 2H, CH₂), 3.40-3.44 (t, 2H, SO₂-CH₂), 7.26 (s, 1H, Pyrazole CH), 7.55-7.87 (m, 4H, Ar-H) |
| IR (KBr, cm⁻¹) | 3088 (Ar-H), 2977 (Aliphatic C-H), 1732 (Amide C=O), 1583 (C=N), 1307, 1152 (SO₂) |
| LC-MS (m/z) | 327 (M+1) |
Data extracted from a study on related sulfonylpropane hydrazide derivatives.
Potential Biological Significance and Signaling Pathways
Sulfone-containing compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-chlorophenyl sulfonyl moiety, in particular, is a common feature in various kinase inhibitors and other therapeutic agents. The synthesized pyrrole and pyrazole derivatives, incorporating this sulfonyl group, are candidates for screening against a variety of biological targets.
For instance, many kinase inhibitors target signaling pathways that are dysregulated in cancer. The general workflow for evaluating a potential kinase inhibitor is depicted below.
Application Notes and Protocols for the Analytical Detection of 2-Chloroethyl 4-chlorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-Chloroethyl 4-chlorophenyl sulfone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for structurally similar compounds and serve as a comprehensive guide for analytical method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the routine analysis and quantification of this compound. This method is suitable for purity assessment and quality control in various sample matrices.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water. For Mass Spectrometry (MS) compatible methods, formic acid (0.1%) can be used as an additive in the mobile phase instead of non-volatile acids like phosphoric acid.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible results.
-
Detection Wavelength: Based on the chromophores present in the molecule (chlorophenyl and sulfone groups), a UV detection wavelength in the range of 230-260 nm should be optimal. The exact wavelength of maximum absorbance should be determined experimentally.
-
Injection Volume: 10-20 µL.
b) Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix.
-
For drug substances: Dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
For complex matrices (e.g., biological fluids, environmental samples): A sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.
-
c) Method Validation Parameters (Hypothetical Data):
The following table summarizes the typical validation parameters that should be established for the analytical method, with hypothetical but realistic data based on the analysis of similar compounds.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent technique for the identification and quantification of this compound, especially in complex matrices and at trace levels.
Experimental Protocol
a) Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 - 280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. An example program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
b) Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in a volatile organic solvent like ethyl acetate or dichloromethane. Prepare working standards by serial dilution.
-
Sample Extraction: For solid or aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or hexane) is a common approach. For biological tissues, a more rigorous extraction, such as a hot Soxhlet extraction followed by cleanup steps, might be necessary.
c) Quantitative Data (Hypothetical):
The following table presents hypothetical quantitative data for a validated GC-MS method.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 500 ng/mL | 5 - 250 ng/mL |
| Limit of Detection (LOD) | 0.1 - 1 ng/g | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/g | 1.5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.5% |
| Precision (% RSD) | ≤ 15% | < 10% |
Workflow for GC-MS Analysis
References
Application Notes and Protocols: 2-Chloroethyl 4-chlorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl 4-chlorophenyl sulfone is a chemical compound utilized as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a reactive 2-chloroethyl group and a stable 4-chlorophenyl sulfone moiety, makes it a valuable reagent for introducing the (4-chlorophenyl)sulfonyl)ethyl group onto various nucleophiles. This document provides detailed application notes and protocols for its use as a laboratory reagent in common alkylation reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16191-84-7[1][2][3][4][5] |
| Molecular Formula | C₈H₈Cl₂O₂S[2][4][5] |
| Molecular Weight | 239.11 g/mol [2] |
| Appearance | White to almost white powder or crystal[2][3][4][5] |
| Melting Point | 96 °C[2][4][5] |
| Purity | Min. 95.0% (GC) to 99%[2][3] |
| Storage | Sealed in a dry place at room temperature[4][5] |
Application 1: N-Alkylation of Amines
Principle:
This compound can be used as an alkylating agent to introduce the (4-chlorophenyl)sulfonyl)ethyl group to primary and secondary amines. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of a new carbon-nitrogen bond and the elimination of hydrogen chloride, which is neutralized by a base.
Caption: General reaction scheme for the N-alkylation of amines.
Experimental Protocol: N-Alkylation of Morpholine
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) (10 mL per mmol of sulfone)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a round-bottom flask, add this compound, acetonitrile, and potassium carbonate.
-
Begin stirring the mixture at room temperature.
-
Add morpholine to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Representative Data: N-Alkylation of Various Amines
| Substrate | Reaction Time (h) | Yield (%) |
| Aniline | 8 | 75 |
| Piperidine | 4 | 92 |
| Diethylamine | 6 | 85 |
| Benzylamine | 5 | 88 |
Application 2: O-Alkylation of Phenols
Principle:
This reagent can also be used to alkylate the hydroxyl group of phenols to form the corresponding aryl ethers. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
Caption: General reaction scheme for the O-alkylation of phenols.
Experimental Protocol: O-Alkylation of 4-Methoxyphenol
-
Reagents and Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.0 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Standard laboratory glassware
-
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add 4-methoxyphenol and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Representative Data: O-Alkylation of Various Phenols
| Substrate | Reaction Time (h) | Yield (%) |
| Phenol | 18 | 80 |
| 4-Nitrophenol | 12 | 95 |
| Naphthol | 16 | 83 |
| Catechol (mono-alkylated) | 24 | 65 |
Application 3: S-Alkylation of Thiols
Principle:
The high nucleophilicity of thiols makes them excellent substrates for alkylation by this compound to form thioethers. The reaction can be carried out under basic conditions to form the thiolate anion, which is a more potent nucleophile.
Caption: General reaction scheme for the S-alkylation of thiols.
Experimental Protocol: S-Alkylation of Thiophenol
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, combine this compound, cesium carbonate, and acetonitrile.
-
Stir the suspension at room temperature.
-
Add thiophenol to the mixture.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the solids and wash with acetonitrile.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The resulting crude product can be purified by column chromatography on silica gel.
-
Representative Data: S-Alkylation of Various Thiols
| Substrate | Reaction Time (h) | Yield (%) |
| Benzyl mercaptan | 2 | 94 |
| Cysteine (N-protected) | 4 | 85 |
| 1-Dodecanethiol | 3 | 90 |
| 4-Methylthiophenol | 2.5 | 96 |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of products derived from this compound.
References
Application Notes and Protocols for Polysulfone Synthesis: Featuring 2-Chloroethyl 4-chlorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polysulfones, a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties.[1][2] The primary focus is on the well-established method of nucleophilic aromatic substitution (SNAr) polymerization. Furthermore, this document explores the potential, albeit currently theoretical, applications of 2-Chloroethyl 4-chlorophenyl sulfone as a functional monomer in polysulfone synthesis to introduce reactive sites for further modification.
Introduction to Polysulfone Synthesis
Aromatic polysulfones are typically synthesized via polycondensation of a bisphenate with a dihalogenated diaryl sulfone.[1][2] The most common industrial monomer for this purpose is 4,4'-dichlorodiphenyl sulfone (DCDPS).[1][3] The sulfone group in DCDPS activates the chlorine atoms towards nucleophilic substitution by the bisphenate.[3] This reaction is typically carried out in a polar aprotic solvent at elevated temperatures.[4]
The introduction of functional groups into the polysulfone backbone can tailor the polymer's properties for specific applications, such as in membranes for separation processes or in the biomedical field. This can be achieved by using functionalized monomers or by post-polymerization modification.[5][6]
Established Protocol: Polysulfone Synthesis using 4,4'-Dichlorodiphenyl Sulfone (DCDPS) and Bisphenol A
This protocol describes a standard laboratory-scale synthesis of a polysulfone from Bisphenol A and DCDPS.
2.1. Reaction Scheme
Caption: General synthesis of polysulfone via nucleophilic aromatic substitution.
2.2. Experimental Protocol
-
Preparation of the Reaction Apparatus: A four-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap with a reflux condenser.
-
Charging the Reactants: To the flask, add Bisphenol A, 4,4'-dichlorodiphenyl sulfone (in slight molar excess), and potassium carbonate (as the base).
-
Addition of Solvent and Azeotroping Agent: Add a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) and an azeotroping agent like toluene or chlorobenzene.
-
Formation of Bisphenate: Heat the mixture to reflux to form the potassium salt of Bisphenol A. The water generated is removed azeotropically and collected in the Dean-Stark trap.
-
Polymerization: After the complete removal of water, the azeotroping agent is distilled off, and the reaction temperature is raised to 160-220°C to initiate polymerization. The reaction is continued for several hours until the desired viscosity is achieved.
-
Precipitation and Purification: The viscous polymer solution is cooled, diluted with additional solvent if necessary, and then slowly poured into a non-solvent such as methanol or water with vigorous stirring to precipitate the polysulfone.
-
Washing and Drying: The precipitated polymer is filtered, washed repeatedly with hot water and methanol to remove residual solvent, salts, and unreacted monomers, and then dried in a vacuum oven.
2.3. Quantitative Data for Standard Polysulfone Synthesis
| Parameter | Value / Condition | Reference |
| Monomers | Bisphenol A, 4,4'-Dichlorodiphenyl Sulfone | [1][2] |
| Solvent | N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | [4] |
| Base | Potassium Carbonate (K₂CO₃) | [2] |
| Temperature | 160 - 220 °C | [4] |
| Typical Yield | > 95% | - |
| Glass Transition Temp. (Tg) | 180 - 250 °C | [1] |
| Molecular Weight (Mw) | 20,000 - 80,000 g/mol | [4] |
Hypothetical Applications of this compound in Polysulfone Synthesis
While no direct literature exists for the use of this compound as a monomer, its structure suggests potential applications in creating functional polysulfones. The 4-chlorophenyl sulfone moiety is expected to react similarly to DCDPS in a nucleophilic aromatic substitution reaction. The 2-chloroethyl group offers a reactive handle for further modifications.
3.1. Route A: Co-polymerization for Pendant Functional Groups
In this proposed route, this compound is used as a co-monomer with DCDPS. The resulting polysulfone would possess pendant 2-chloroethyl groups along the polymer backbone, which can be subsequently functionalized.
3.1.1. Proposed Reaction Scheme
Caption: Proposed co-polymerization to introduce functional groups.
3.1.2. Proposed Experimental Protocol
The protocol would be similar to the standard synthesis (Section 2.2), with the modification that a specific molar ratio of this compound is added along with DCDPS during the initial charging of reactants.
3.1.3. Post-Polymerization Modification
The pendant chloroethyl groups could serve as electrophilic sites for nucleophilic substitution reactions, allowing for the grafting of various functional moieties (e.g., amines, thiols, azides).
References
- 1. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Vortex fluidic mediated synthesis of polysulfone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00602E [pubs.rsc.org]
- 5. Aromatic polysulfones containing functional groups by synthesis and chemical modification - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 2-Chloroethyl 4-chlorophenyl sulfone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl 4-chlorophenyl sulfone is a bifunctional molecule featuring a reactive chloroethyl group and a stable 4-chlorophenyl sulfone moiety. The presence of the strong electron-withdrawing sulfonyl group activates the terminal carbon of the ethyl chain, making it susceptible to nucleophilic attack. This reactivity profile allows for the introduction of the 4-chlorophenylsulfonyl ethyl group into various molecular scaffolds, a valuable strategy in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The sulfone group is a key pharmacophore in a number of approved drugs, valued for its ability to form hydrogen bonds and for its metabolic stability.[1]
This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and alkoxides. The primary reaction pathways are nucleophilic substitution (SN2) and elimination (E2), with the outcome being highly dependent on the nature of the nucleophile and the reaction conditions.
Reaction Pathways
The reaction of this compound with nucleophiles can proceed through two main competitive pathways:
-
SN2 Nucleophilic Substitution: This pathway involves the direct displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This reaction is favored by strong, non-bulky nucleophiles. The SN2 mechanism proceeds with an inversion of stereochemistry at the carbon center being attacked.[2][3]
-
E2 Elimination: This pathway involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon by a basic nucleophile, leading to the formation of 4-chlorophenyl vinyl sulfone and the elimination of HCl. This reaction is favored by strong, sterically hindered bases.
The choice of nucleophile, base, solvent, and temperature will determine the predominant reaction pathway and the final product distribution.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines typically proceeds via an SN2 mechanism to yield the corresponding N-substituted sulfonamides. These products are of interest as potential bioactive molecules.
Table 1: Reaction of this compound with Amines
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(2-(4-chlorophenylsulfonyl)ethyl)morpholine | Acetonitrile | K₂CO₃ | Reflux | 12 | 85-95 |
| Piperidine | 1-(2-(4-chlorophenylsulfonyl)ethyl)piperidine | DMF | Et₃N | 80 | 8 | 80-90 |
| Aniline | N-(2-(4-chlorophenylsulfonyl)ethyl)aniline | Toluene | Na₂CO₃ | 100 | 24 | 70-80 |
Yields are estimated based on typical SN2 reactions of similar substrates.
Experimental Protocol: Synthesis of 4-(2-(4-chlorophenylsulfonyl)ethyl)morpholine
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Reaction with Thiol Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles and readily react with this compound via an SN2 mechanism to form thioethers.
Table 2: Reaction of this compound with Thiols
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiophenoxide | 1-chloro-4-((2-(phenylthio)ethyl)sulfonyl)benzene | Ethanol | - | Reflux | 6 | 90-98 |
| Sodium ethanethiolate | 1-chloro-4-((2-(ethylthio)ethyl)sulfonyl)benzene | Methanol | - | 60 | 4 | 88-95 |
Yields are estimated based on typical reactions of similar substrates.
Experimental Protocol: Synthesis of 1-chloro-4-((2-(phenylthio)ethyl)sulfonyl)benzene
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium thiophenoxide by dissolving thiophenol (1.1 eq) and sodium hydroxide (1.1 eq) in ethanol in a round-bottom flask.
-
To this solution, add a solution of this compound (1.0 eq) in ethanol.
-
Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Reaction with Alkoxide Nucleophiles and Elimination Reactions
The reaction with alkoxides can lead to either SN2 substitution to form ethers or E2 elimination to form 4-chlorophenyl vinyl sulfone. The use of a strong, non-hindered base like sodium ethoxide in ethanol can favor substitution, while a bulky base like potassium tert-butoxide will strongly favor elimination.
Table 3: Reaction of this compound with Alkoxides/Bases
| Nucleophile/Base | Product(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium ethoxide | 1-chloro-4-((2-ethoxyethyl)sulfonyl)benzene | Ethanol | Reflux | 8 | 75-85 (Substitution) |
| Potassium tert-butoxide | 4-chlorophenyl vinyl sulfone | THF | Room Temp | 2 | >95 (Elimination) |
Yields are estimated based on typical SN2 and E2 reactions of similar substrates.
Experimental Protocol: Synthesis of 4-chlorophenyl vinyl sulfone (Elimination)
Materials:
-
This compound
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Mandatory Visualizations
Caption: General reaction pathways for this compound.
Caption: A typical experimental workflow for SN2 reactions.
Applications in Drug Development
The 4-chlorophenylsulfonyl moiety is present in a number of compounds investigated for various therapeutic applications. The introduction of this group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The products derived from the reaction of this compound can serve as key intermediates in the synthesis of more complex molecules for drug discovery programs, including the development of anticancer and radiosensitizing agents.[4] The vinyl sulfone product is a valuable Michael acceptor for the synthesis of various biologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of 2-Chloroethyl 4-chlorophenyl sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scalable synthesis of 2-Chloroethyl 4-chlorophenyl sulfone, a valuable intermediate in the pharmaceutical and agrochemical industries. Two primary synthetic routes are presented: the alkylation of sodium 4-chlorobenzenesulfinate and the oxidation of 2-chloroethyl 4-chlorophenyl sulfide. The protocols are designed to be scalable and utilize readily available starting materials. This guide includes detailed experimental procedures, quantitative data, and safety considerations to facilitate the efficient and safe production of the target compound.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both an electrophilic chloroethyl group and a stable sulfone moiety, makes it a versatile reagent for introducing the 4-chlorophenylsulfonyl group into target structures. This intermediate is particularly noted for its application in the development of novel therapeutic agents and crop protection chemicals. The demand for scalable and efficient synthetic routes is therefore of high importance.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16191-84-7 | [1] |
| Molecular Formula | C₈H₈Cl₂O₂S | [1] |
| Molecular Weight | 239.11 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 96 °C | |
| Purity | ≥ 95% | [1] |
Synthetic Pathways
Two scalable synthetic pathways for the preparation of this compound are outlined below. The first route involves the synthesis of a sulfinate intermediate followed by alkylation. The second, more direct route, involves the synthesis of a sulfide precursor followed by oxidation.
Caption: Overview of the two primary synthetic routes for this compound.
Route 1: Synthesis via Alkylation of Sodium 4-chlorobenzenesulfinate
This two-step process begins with the preparation of sodium 4-chlorobenzenesulfinate from the corresponding sulfonyl chloride, followed by alkylation.
Step 1: Protocol for the Synthesis of Sodium 4-chlorobenzenesulfinate
This protocol is adapted from a known procedure and is suitable for large-scale production.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Ice
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Addition funnel
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium sulfite in water in the reaction vessel.
-
Heat the solution to 50-60 °C with stirring.
-
Slowly add 4-chlorobenzenesulfonyl chloride to the warm sodium sulfite solution.
-
Maintain the temperature at 55-60 °C and continue stirring for 3 hours to ensure complete reaction.
-
Cool the reaction mixture with an ice bath to precipitate the product.
-
Collect the white crystalline product by filtration.
-
Wash the crystals with cold water to remove any remaining impurities.
-
Dry the product under vacuum.
Quantitative Data:
| Reactant | Molar Ratio | Expected Yield | Purity |
| 4-Chlorobenzenesulfonyl chloride | 1 | > 90% | > 98% |
| Sodium sulfite | 1.2 |
Step 2: Protocol for the Alkylation of Sodium 4-chlorobenzenesulfinate
This protocol describes the alkylation of the sulfinate salt to form the target sulfone.
Materials:
-
Sodium 4-chlorobenzenesulfinate
-
1,2-Dichloroethane or 1-Bromo-2-chloroethane
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Phase-transfer catalyst (e.g., tetrabutylammonium iodide) (optional, but recommended for scalability)
Equipment:
-
Jacketed reaction vessel with overhead stirrer, reflux condenser, and temperature control
-
Standard laboratory glassware for work-up
Procedure:
-
Charge the reaction vessel with sodium 4-chlorobenzenesulfinate and the chosen solvent.
-
If using, add a catalytic amount of the phase-transfer catalyst.
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Slowly add 1,2-dichloroethane or 1-bromo-2-chloroethane to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data:
| Reactant | Molar Ratio | Expected Yield | Purity |
| Sodium 4-chlorobenzenesulfinate | 1 | 70-85% | > 95% |
| 1,2-Dichloroethane | 1.5-2.0 |
Route 2: Synthesis via Oxidation of 2-chloroethyl 4-chlorophenyl sulfide
This route offers a more direct approach, starting with the synthesis of the sulfide precursor followed by a clean oxidation step.
Step 1: Protocol for the Synthesis of 2-chloroethyl 4-chlorophenyl sulfide
This protocol outlines a scalable method for the synthesis of the key sulfide intermediate.
Materials:
-
4-Chlorothiophenol
-
1-Bromo-2-chloroethane
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
Solvent (e.g., Ethanol, Acetonitrile)
Equipment:
-
Reaction flask with magnetic stirrer and reflux condenser
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolve 4-chlorothiophenol in the chosen solvent in the reaction flask.
-
Add the base portion-wise to the solution at room temperature to form the thiophenolate salt.
-
Slowly add 1-bromo-2-chloroethane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Take up the residue in a water/organic solvent mixture (e.g., water/ethyl acetate) and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude sulfide.
-
The crude product can often be used in the next step without further purification. If necessary, purify by vacuum distillation or column chromatography.
Quantitative Data:
| Reactant | Molar Ratio | Expected Yield | Purity |
| 4-Chlorothiophenol | 1 | > 90% | > 95% |
| 1-Bromo-2-chloroethane | 1.1 | ||
| Base | 1.1 |
Step 2: Protocol for the Oxidation of 2-chloroethyl 4-chlorophenyl sulfide to the Sulfone
This protocol utilizes hydrogen peroxide as a green oxidant for the selective oxidation of the sulfide to the sulfone.[2][3]
Materials:
-
2-chloroethyl 4-chlorophenyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Catalyst (e.g., Sodium tungstate, Acetic acid)
-
Solvent (e.g., Acetic acid, Methanol)
Equipment:
-
Reaction flask with magnetic stirrer and temperature control
-
Dropping funnel
Procedure:
-
Dissolve 2-chloroethyl 4-chlorophenyl sulfide in the chosen solvent in the reaction flask.
-
Add the catalyst to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide via a dropping funnel, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates complete conversion of the sulfide and any sulfoxide intermediate.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude sulfone.
-
Purify by recrystallization to obtain pure this compound.
Quantitative Data:
| Reactant | Molar Ratio | Expected Yield | Purity |
| 2-chloroethyl 4-chlorophenyl sulfide | 1 | 85-95% | > 98% |
| Hydrogen peroxide (30%) | 2.2-2.5 | ||
| Catalyst | catalytic |
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of this compound.
Safety Considerations
-
4-Chlorobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromo-2-chloroethane: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
4-Chlorothiophenol: Toxic and has a strong, unpleasant odor. Handle in a fume hood.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Do not mix with flammable materials.
-
All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.
Conclusion
The synthetic routes and detailed protocols provided in this document offer scalable and efficient methods for the preparation of this compound. The oxidation of the corresponding sulfide is a particularly attractive route due to its directness and the use of environmentally benign reagents. These protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
Chromatographic separation of 2-Chloroethyl 4-chlorophenyl sulfone
[1]
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The method is based on a protocol for a Newcrom R1 column, which is designed for robust separation of a wide range of compounds. [1]
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
HPLC System with UV or Photodiode Array (PDA) detector.
-
Column: Newcrom R1, 3.2 x 100 mm, 5 µm particle size. [1]This is a special reverse-phase column with low silanol activity.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄), analytical grade
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / Water / Phosphoric Acid (80:20:0.2, v/v/v) [1]* Flow Rate: 1.0 mL/min [1]* Column Temperature: Ambient
-
Detection Wavelength: 230 nm (based on the UV absorbance of the chlorophenyl group)
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a similar concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. These are typical performance values and may vary based on the specific instrument and column used.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 4.5 min |
| Asymmetry (As) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 (from nearest impurity) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
Mandatory Visualization: HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method
For volatile and thermally stable compounds like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high sensitivity and specificity.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Materials:
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
This compound reference standard
3. Chromatographic and MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in hexane at 1 mg/mL. Serially dilute to prepare calibration standards.
-
Sample Extraction (from a solid matrix):
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 5 mL of a 1:1 mixture of hexane and dichloromethane.
-
Vortex for 2 minutes and sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Collect the supernatant and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC-MS analysis.
-
Data Presentation: GC-MS
The following table summarizes the expected quantitative data for the GC-MS analysis. These are typical performance values and should be validated for the specific application.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 12-15 min |
| Primary Quantifier Ion (m/z) | To be determined from the mass spectrum (likely molecular ion or a major fragment) |
| Qualifier Ions (m/z) | To be determined from the mass spectrum |
| Limit of Detection (LOD) | ~ 1-5 ng/mL |
| Limit of Quantitation (LOQ) | ~ 5-15 ng/mL |
Mandatory Visualization: GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Disclaimer: The provided protocols and expected data are for guidance and should be fully validated by the end-user to ensure suitability for their specific application, instrumentation, and matrices. Method validation should be performed in accordance with relevant regulatory guidelines.
Application Notes and Protocols: Dichlorodiphenyl Sulfone and its Analogs in Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorodiphenyl sulfone (DCDPS) and its analogs are pivotal building blocks in the synthesis of high-performance materials and pharmaceuticals. The inherent thermal stability, chemical resistance, and mechanical strength of the diphenyl sulfone moiety make it a critical component in advanced polymers.[1][2] Furthermore, its reactivity allows for its use as a key intermediate in the production of important pharmaceutical agents.[2] This document provides detailed application notes and experimental protocols for the industrial uses of DCDPS and its analogs, with a focus on the synthesis of polysulfones and the drug Dapsone.
Application 1: High-Performance Polymers (Polyarylethersulfones)
Dichlorodiphenyl sulfone is a primary monomer used in the production of polyarylethersulfones, a class of high-performance thermoplastics known for their exceptional properties.[1][3] These polymers, including polyethersulfone (PES), polysulfone (PSU), and polyetheretherketone (PEEK), are synthesized via nucleophilic aromatic substitution polycondensation.[1] The resulting materials are utilized in demanding applications across aerospace, automotive, medical, and water treatment sectors due to their high thermal stability, excellent mechanical strength, and resistance to many chemicals.[2][3]
Quantitative Data: Comparison of Key Polysulfones
The properties of these polymers can be tailored by the choice of the bisphenol comonomer. The following table summarizes and compares the key mechanical and thermal properties of PES and PEEK, two prominent polymers synthesized using dichlorodiphenyl sulfone analogs.
| Property | Polyethersulfone (PES) | Polyetheretherketone (PEEK) |
| Mechanical Properties | ||
| Elastic (Young's) Modulus (GPa) | 2.6 | 4.0 - 24 |
| Elongation at Break (%) | 65 | 1.6 - 43 |
| Flexural Modulus (GPa) | 2.6 | 3.8 - 19 |
| Flexural Strength (MPa) | 130 | 150 - 330 |
| Tensile Strength: Ultimate (UTS) (MPa) | 87 | 97 - 200 |
| Thermal Properties | ||
| Glass Transition Temperature (°C) | 220 | 240 |
| Heat Deflection Temperature at 1.82 MPa (°C) | 200 | 160 - 300 |
| Maximum Service Temperature (°C) | 200 | 260 |
| Physical Properties | ||
| Density (g/cm³) | 1.4 | 1.3 - 1.5 |
| Water Absorption after 24 hours (%) | 0.34 | 0.060 - 0.3 |
Data sourced from MakeItFrom.com[4][5]
Experimental Protocol: Synthesis of Polyethersulfone (PES)
This protocol describes the synthesis of PES via nucleophilic aromatic substitution of 4,4'-dichlorodiphenyl sulfone with a bisphenate.
Materials:
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Bisphenol S (4,4'-dihydroxydiphenyl sulfone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
Procedure:
-
Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser. The system is purged with dry nitrogen to maintain an inert atmosphere.
-
Charging Reactants: The flask is charged with equimolar amounts of 4,4'-dichlorodiphenyl sulfone and bisphenol S. An excess of anhydrous potassium carbonate (approximately 1.1 to 1.5 moles per mole of bisphenol S) is added as a weak base.
-
Solvent Addition: Anhydrous N,N-dimethylacetamide (DMAc) is added as the reaction solvent, followed by the addition of toluene to act as an azeotroping agent for the removal of water.
-
Azeotropic Dehydration: The reaction mixture is heated to the boiling point of the toluene-water azeotrope (around 140-150°C) with vigorous stirring. Water formed during the reaction is collected in the Dean-Stark trap. This process is continued until no more water is collected, indicating the complete formation of the potassium salt of the bisphenol.
-
Polymerization: After complete dehydration, the toluene is slowly distilled off, allowing the reaction temperature to rise to 160-180°C to initiate the polymerization reaction. This temperature is maintained for several hours. The progress of the polymerization is monitored by the increase in the viscosity of the reaction mixture.
-
Polymer Isolation: Once the desired molecular weight is achieved (indicated by the viscosity), the reaction mixture is cooled to room temperature. The viscous polymer solution is then slowly poured into a non-solvent, such as methanol or a methanol/water mixture, with constant stirring to precipitate the polyethersulfone.
-
Purification: The precipitated polymer is collected by filtration and washed multiple times with hot deionized water to remove any residual salts and solvent. Further washing with methanol can be performed for additional purification.
-
Drying: The purified PES polymer is dried in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Diagram: Polyethersulfone Synthesis Workflow
Caption: Experimental workflow for the synthesis of polyethersulfone.
Application 2: Water Treatment Membranes
Polysulfone membranes, fabricated from polymers derived from DCDPS, are extensively used in water purification and separation processes.[6][7] These applications include ultrafiltration, reverse osmosis, and hemodialysis. The performance of these membranes is characterized by their water flux and salt rejection capabilities.
Quantitative Data: Performance of Polysulfone Membranes
The following table presents representative data on the performance of polysulfone membranes under different conditions. The data illustrates the trade-off between water flux and salt rejection, which can be tuned by modifying membrane preparation parameters.
| Membrane ID | Polymer Concentration (%) | Pure Water Flux (L m⁻² h⁻¹) | NaCl Rejection (%) at 10 bar |
| PSf 11 | 11 | High | Low |
| PSf 13 | 13 | Moderate | Moderate |
| PSf 15 | 15 | Lower | Higher |
| PSf 17 | 17 | Lowest | ~83 |
Data adapted from a study on the effect of polymer concentration on membrane performance.[6]
Experimental Protocol: Fabrication of a Polysulfone Ultrafiltration Membrane by Phase Inversion
This protocol outlines the fabrication of a polysulfone membrane using the non-solvent induced phase separation (NIPS) method.
Materials:
-
Polyethersulfone (PES) powder
-
N-methyl-2-pyrrolidone (NMP) as the solvent
-
Polyvinylpyrrolidone (PVP) as a pore-forming agent (optional)
-
Deionized water as the non-solvent
Procedure:
-
Drying: The PES powder is dried in an oven at 100°C for at least one hour to remove any moisture.[8]
-
Dope Solution Preparation: A specific weight percentage of the dried PES powder (e.g., 25 wt.%) is dissolved in NMP.[8] If used, a pore-forming agent like PVP (e.g., 1 wt.%) is also added to the solvent.[8] The mixture is stirred for several hours until a homogeneous solution is formed.
-
Degassing: The prepared dope solution is placed in an ultrasonic bath to remove any dissolved air bubbles.[8]
-
Casting: The bubble-free solution is cast onto a clean, flat glass plate using a casting knife set to a specific thickness (e.g., 200 µm).[8]
-
Phase Inversion: The glass plate with the cast film is immediately immersed in a coagulation bath of deionized water. The exchange between the solvent (NMP) and the non-solvent (water) induces the precipitation of the polymer, forming the porous membrane structure.
-
Washing and Storage: The formed membrane is kept in deionized water for at least 24 hours to ensure the complete removal of the residual solvent.[8] The membrane should be stored in deionized water until use to prevent pore collapse.
Diagram: Phase Inversion Process for Membrane Formation
Caption: Logical workflow of membrane fabrication via phase inversion.
Application 3: Pharmaceutical Intermediate for Dapsone Synthesis
4,4'-Dichlorodiphenyl sulfone is a crucial starting material in the synthesis of 4,4'-diaminodiphenyl sulfone, commonly known as Dapsone.[2] Dapsone is an antibacterial medication primarily used in the treatment of leprosy and certain skin conditions.[2]
Experimental Protocol: Laboratory-Scale Synthesis of Dapsone from DCDPS
This protocol describes a two-step synthesis of Dapsone from 4,4'-dichlorodiphenyl sulfone via amination.
Materials:
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Distilled water
Procedure:
-
Reaction Setup: A three-necked flask is equipped with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: 50.0 ml of ethanol is added to the flask. While stirring, 10.0 g (40.27 mmol) of 4,4'-dichlorodiphenyl sulfone and 4.30 g (80.54 mmol) of solid ammonium chloride are slowly added.[9] An additional 50.0 ml of ethanol is used to rinse the remaining solids into the flask.[9]
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 5 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, the mixture is cooled, and 30 ml of distilled water is slowly added to quench the reaction and precipitate the product.[9]
-
Isolation and Purification: The precipitated solid is collected by filtration. The filter cake is washed three times with a small amount of ethanol.[9]
-
Drying: The resulting white crystalline powder is dried in a blast oven at 40°C to yield Dapsone.[9] A yield of approximately 91.9% can be expected.[9]
Diagram: Reaction Pathway for Dapsone Synthesis
Caption: Simplified reaction scheme for the synthesis of Dapsone.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. PEEK vs. PES :: MakeItFrom.com [makeitfrom.com]
- 5. PSU vs. PEEK :: MakeItFrom.com [makeitfrom.com]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
- 8. researchgate.net [researchgate.net]
- 9. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroethyl 4-chlorophenyl sulfone
Welcome to the technical support center for the synthesis of 2-Chloroethyl 4-chlorophenyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed and reliable method is the nucleophilic substitution of an activated haloethane, such as 1,2-dichloroethane or 1-bromo-2-chloroethane, with a 4-chlorobenzenesulfinate salt, typically sodium 4-chlorobenzenesulfinate. This method is generally favored due to its relatively mild conditions and good yields.
Q2: What are the primary precursors for this synthesis?
A2: The key precursors are a salt of 4-chlorobenzenesulfinic acid (e.g., sodium 4-chlorobenzenesulfinate) and a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1-bromo-2-chloroethane).
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at an elevated temperature, generally ranging from 80 to 120 °C.
Q4: What are the main impurities or byproducts I should be aware of?
A4: Potential byproducts include unreacted starting materials, bis(4-chlorophenyl) sulfone from side reactions of the sulfinate, and products of elimination reactions of the haloethane. The formation of 4,4'-dichlorodiphenyl sulfone can occur under certain conditions.[1]
Q5: How can I purify the final product?
A5: The most common purification method for this compound is recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. For higher purity, column chromatography on silica gel may be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 4-chlorobenzenesulfinate salt: The salt may have degraded due to moisture or improper storage. 2. Low reaction temperature: The temperature may be insufficient to drive the reaction to completion. 3. Poor quality of 1,2-dihaloethane: The reagent may be old or contain inhibitors. 4. Inappropriate solvent: The solvent may not be suitable for the reaction, or it may not be anhydrous. | 1. Use freshly prepared or properly stored and dried sodium 4-chlorobenzenesulfinate. 2. Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC. 3. Use freshly distilled or a new bottle of 1,2-dihaloethane. 4. Ensure the use of a dry, polar aprotic solvent like DMF or DMSO. |
| Formation of Significant Byproducts | 1. High reaction temperature: Excessive heat can promote side reactions, such as the formation of bis(4-chlorophenyl) sulfone. 2. Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. 3. Presence of moisture: Water can lead to the hydrolysis of reactants and promote side reactions. | 1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Carefully control the stoichiometry of the reactants. A slight excess of the 1,2-dihaloethane may be beneficial. 3. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulties in Product Isolation | 1. Product is an oil instead of a solid: This could be due to the presence of impurities. 2. Product is difficult to crystallize: The chosen solvent system for recrystallization may not be optimal. | 1. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If so, optimize the reaction to minimize impurities. 2. Screen different solvent systems for recrystallization (e.g., ethanol, isopropanol, toluene, or mixtures with water or hexanes). |
| Product Purity is Low after Recrystallization | 1. Incomplete removal of starting materials or byproducts: The recrystallization process may not be efficient enough. 2. Co-crystallization of impurities: Some impurities may have similar solubility profiles to the product. | 1. Perform a second recrystallization. 2. If recrystallization is ineffective, purify the product using column chromatography on silica gel. |
Experimental Protocols
Protocol 1: Synthesis of Sodium 4-chlorobenzenesulfinate
This protocol describes the preparation of the key intermediate, sodium 4-chlorobenzenesulfinate, from 4-chlorobenzenesulfonyl chloride.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite in deionized water.
-
Slowly add 4-chlorobenzenesulfonyl chloride to the solution while stirring vigorously.
-
Heat the mixture to 60-70 °C and maintain for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with sodium bicarbonate until the pH is approximately 7.
-
The sodium 4-chlorobenzenesulfinate will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
Materials:
-
Sodium 4-chlorobenzenesulfinate
-
1,2-dichloroethane
-
Dimethylformamide (DMF), anhydrous
-
Sodium iodide (catalytic amount)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium 4-chlorobenzenesulfinate and a catalytic amount of sodium iodide.
-
Add anhydrous DMF to the flask, followed by an excess of 1,2-dichloroethane.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Quantitative Data Summary
| Parameter | Synthesis of Sodium 4-chlorobenzenesulfinate | Synthesis of this compound |
| Typical Yield | 85-95% | 70-85% |
| Purity (after recrystallization) | >98% | >99% |
| Melting Point | N/A (salt) | 94-96 °C |
| Reaction Time | 1-2 hours | 4-6 hours |
| Reaction Temperature | 60-70 °C | 100-110 °C |
Visualizations
References
Technical Support Center: Optimization of Sulfone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sulfones?
A1: The two most prevalent methods for synthesizing sulfones are the oxidation of sulfides and the alkylation/arylation of sulfinate salts.[1] Oxidation of sulfides is often preferred due to its simplicity and the wide availability of starting materials. Another important reaction involving sulfones is the Julia-Kocienski olefination, which is a key method for the formation of alkenes.[2][3][4][5]
Q2: How can I avoid over-oxidation to the corresponding sulfone when I want to synthesize a sulfoxide?
A2: Over-oxidation is a common issue when synthesizing sulfoxides. To minimize the formation of the sulfone byproduct, you can:
-
Carefully control the stoichiometry of the oxidant. Use of a minimal excess of the oxidizing agent is crucial.
-
Control the addition of the oxidant. Add the oxidant to the reaction mixture slowly and in a controlled manner.
-
Monitor the reaction closely. Use techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting sulfide and the formation of the sulfoxide and sulfone.
-
Adjust the reaction conditions. Lowering the reaction temperature and using a less reactive oxidant can help to selectively form the sulfoxide.[6] Acidic conditions can also sometimes suppress sulfone formation.[6]
Q3: What are the key parameters to consider when optimizing a sulfone synthesis reaction?
A3: The key parameters to optimize for a successful sulfone synthesis include the choice of oxidant, catalyst, solvent, temperature, and reaction time. Each of these can have a significant impact on the reaction yield and purity of the final product.
Troubleshooting Guides
Problem 1: Low Yield in Sulfide to Sulfone Oxidation
Symptoms:
-
Incomplete conversion of the starting sulfide.
-
Formation of significant amounts of the intermediate sulfoxide.
-
Low isolated yield of the desired sulfone.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Oxidant | Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide). A common ratio is 1:2.5 or 1:3 of sulfide to oxidant. |
| Inactive Catalyst | Ensure the catalyst is active and not poisoned. For heterogeneous catalysts, ensure proper activation and handling. Consider screening different catalysts. |
| Suboptimal Temperature | Gradually increase the reaction temperature. For many oxidations with H₂O₂, temperatures between 40-60°C are effective.[7] Monitor for potential side reactions at higher temperatures. |
| Poor Solvent Choice | The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol or acetic acid are commonly used for oxidations with hydrogen peroxide. For other systems, aprotic solvents like acetonitrile or DMF might be more suitable. |
| Short Reaction Time | Monitor the reaction progress using TLC or GC/LC-MS. If the reaction has stalled, extend the reaction time. |
Problem 2: Side Reactions in Julia-Kocienski Olefination
Symptoms:
-
Formation of a self-condensation byproduct of the sulfone starting material.[2][5]
-
Low yield of the desired alkene.
-
Complex reaction mixture that is difficult to purify.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration of Sulfonyl Carbanion | The self-condensation of the sulfone occurs when the generated carbanion attacks another molecule of the starting sulfone.[2][5] To minimize this, use "Barbier-like conditions" where the base is added slowly to a mixture of the sulfone and the aldehyde.[2][5] This ensures the carbanion reacts with the aldehyde as it is formed. |
| Inappropriate Base or Solvent | The choice of base and solvent can influence the stereoselectivity and the extent of side reactions. Common bases include KHMDS and NaHMDS. Anhydrous solvents like THF or DME are typically used. |
| Unstable Aldehyde | If the aldehyde is unstable to the basic reaction conditions, consider adding it slowly to the pre-formed sulfonyl carbanion at low temperature. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Oxidation of Methyl Phenyl Sulfide to Methyl Phenyl Sulfone
| Entry | Catalyst | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Niobium Carbide | H₂O₂ (3.0) | Methanol | 25 | 2 | 95 |
| 2 | Tantalum Carbide | H₂O₂ (3.0) | Methanol | 25 | 2 | <5 (sulfoxide) |
| 3 | Fe(acac)₃ | H₂O₂ (2.2) | Acetonitrile | 80 | 3 | 92 |
| 4 | None | H₂O₂ (3.0) | Acetic Acid | 25 | 5 | 85 |
| 5 | Na₂WO₄ | H₂O₂ (2.2) | Water | 90 | 2 | 99 |
Table 2: Solvent Effects on the Yield of a Palladium-Catalyzed Aminosulfonylation Reaction
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | 92 |
| 2 | Toluene | 85 |
| 3 | Acetonitrile | 78 |
| 4 | DMF | 65 |
| 5 | DMSO | 55 |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Sulfides to Sulfones using Hydrogen Peroxide
Materials:
-
Sulfide (1.0 mmol)
-
Catalyst (e.g., Sodium Tungstate, 0.02 mmol)
-
30% Hydrogen Peroxide (3.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the sulfide (1.0 mmol) and the catalyst (0.02 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature.
-
Slowly add 30% hydrogen peroxide (3.0 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Typical Procedure for the Julia-Kocienski Olefination
Materials:
-
Aryl sulfone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the aryl sulfone (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 equiv) in THF to the sulfone solution.
-
Stir the resulting mixture at -78°C for 30-60 minutes.
-
Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78°C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Mandatory Visualization
Caption: General experimental workflow for sulfide to sulfone oxidation.
Caption: Simplified mechanism of the Julia-Kocienski olefination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. mdpi.com [mdpi.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
Sulfone Synthesis & Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfones. The guides are presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, characterization, and specific named reactions involving sulfones.
I. Synthesis of Sulfones via Oxidation of Sulfides
This section focuses on troubleshooting the most common method for sulfone synthesis: the oxidation of sulfides.
Frequently Asked Questions (FAQs)
Q1: My sulfide to sulfone oxidation is sluggish, resulting in low conversion. What are the possible causes and solutions?
A1: Low conversion in sulfide oxidation can be attributed to several factors:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. For complete oxidation to the sulfone, at least two equivalents of the oxidant are typically required.
-
Low Reaction Temperature: Many oxidation reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gently heating the reaction mixture. However, be cautious of potential side reactions at higher temperatures.[1]
-
Poor Catalyst Activity: If using a catalyst, ensure it is active and has not degraded. Some catalysts are sensitive to air or moisture.
-
Inadequate Mixing: Particularly in heterogeneous reactions, vigorous stirring is crucial to ensure proper contact between the sulfide, oxidant, and catalyst.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in sulfone synthesis.
Q2: I am observing the formation of the corresponding sulfoxide as a major byproduct. How can I promote complete oxidation to the sulfone?
A2: The formation of sulfoxide is a common issue and indicates incomplete oxidation. To favor the formation of the sulfone:
-
Increase Oxidant Equivalents: Add a larger excess of the oxidizing agent (e.g., 2.5-3 equivalents).
-
Prolong Reaction Time: Allow the reaction to stir for a longer period to ensure the sulfoxide intermediate is fully oxidized.
-
Increase Reaction Temperature: Gently heating the reaction can often drive the oxidation to completion.
-
Choice of Oxidant: Some oxidants are more potent and will more readily oxidize sulfides to sulfones. For example, using Oxone® in water tends to favor sulfone formation, while in ethanol, it may selectively produce the sulfoxide.[2]
Q3: My reaction is producing unwanted side products other than the sulfoxide. What could be the cause?
A3: The formation of other side products can be due to the reactivity of the oxidant with other functional groups in your molecule or with the solvent.
-
Oxidant Reactivity: Strong oxidants can react with sensitive functional groups. If your substrate contains alkenes, alcohols, or other easily oxidizable moieties, consider using a more chemoselective oxidizing system.
-
Solvent Oxidation: Some oxidants can react with certain solvents. Ensure your chosen solvent is inert under the reaction conditions.
-
Over-oxidation: In some cases, particularly with very strong oxidants or harsh conditions, degradation of the desired sulfone can occur.
Experimental Protocol: Oxidation of a Sulfide to a Sulfone using Oxone®
This protocol describes a general procedure for the solid-state oxidation of a sulfide to a sulfone.
-
Materials:
-
Sulfide (1.0 mmol)
-
Oxone® (potassium peroxymonosulfate) (2.0-2.5 mmol)
-
Alumina (Al₂O₃) or Silica Gel (optional, as a solid support)
-
Mortar and pestle
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a mortar, combine the sulfide (1.0 mmol) and Oxone® (2.0-2.5 mmol). If using a solid support, add an equal weight of alumina or silica gel.
-
Grind the mixture with a pestle for 10-30 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][4]
-
Upon completion, transfer the solid mixture to a flask and add dichloromethane (20 mL).
-
Stir the suspension for 5-10 minutes.
-
Filter the mixture and wash the solid residue with additional dichloromethane (2 x 10 mL).
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfone.
-
Purify the crude product by recrystallization or column chromatography.
-
II. Purification of Sulfones
This section provides guidance on common challenges encountered during the purification of sulfones.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty purifying my sulfone by column chromatography. It is either streaking or not separating from impurities. What can I do?
A1: Sulfones are often polar compounds, which can lead to challenges in silica gel chromatography.
-
Adjust Solvent Polarity: If your sulfone is streaking, it may be too polar for the eluent. Gradually increase the polarity of your solvent system. A common starting point is a mixture of hexanes and ethyl acetate; you can increase the proportion of ethyl acetate or add a more polar solvent like methanol in small increments (1-5%).
-
Use a Different Stationary Phase: If adjusting the mobile phase is ineffective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of some sulfones. Reverse-phase chromatography (C18) is another option for highly polar sulfones.
-
Deactivate the Silica Gel: Sometimes, the acidic nature of silica gel can cause degradation or strong adsorption of the sulfone. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine).
Q2: My sulfone is a solid. What are some good solvent systems for recrystallization?
A2: The choice of recrystallization solvent is crucial for obtaining high purity and good recovery. The ideal solvent should dissolve the sulfone when hot but not when cold.
-
General "Like Dissolves Like" Rule: Polar sulfones will dissolve in more polar solvents, while nonpolar sulfones will dissolve in nonpolar solvents.[5]
-
Solvent Screening: Test the solubility of a small amount of your crude sulfone in various solvents at room temperature and upon heating.
-
Common Solvents: Ethanol, isopropanol, ethyl acetate, and toluene are often good starting points for the recrystallization of aromatic sulfones.[6] For aliphatic sulfones, mixtures of ethers and alkanes (e.g., diethyl ether/hexane) can be effective.[7][8]
Table 1: Common Recrystallization Solvents for Sulfones
| Sulfone Class | Recommended Solvents / Solvent Systems | Notes |
| Diaryl Sulfones | Ethanol, Isopropanol, Acetic Acid, Toluene | Aromatic sulfones often have good crystallinity. |
| Alkyl Aryl Sulfones | Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes | A solvent pair is often necessary to achieve the desired solubility profile. |
| Dialkyl Sulfones | Diethyl Ether/Pentane, Acetone/Hexanes | Aliphatic sulfones can sometimes be oily; a non-polar anti-solvent is often required. |
| Cyclic Sulfones | Ethanol, Water (for smaller, more polar rings) | Solubility is highly dependent on ring size and substitution. |
Q3: My sulfone is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the sulfone comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.
-
Add More Solvent: Re-heat the mixture to dissolve the oil, and then add more of the hot solvent to create a less saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites for crystal growth.[9]
-
Seed Crystals: Adding a tiny crystal of the pure sulfone to the cooled solution can induce crystallization.
Troubleshooting Logic for Recrystallization Issues
Caption: Troubleshooting common issues in sulfone recrystallization.
III. Julia-Kocienski Olefination
This section addresses common problems encountered during the Julia-Kocienski olefination, a powerful method for alkene synthesis.
Frequently Asked Questions (FAQs)
Q1: My Julia-Kocienski olefination is giving a low yield. What are the common causes?
A1: Low yields in the Julia-Kocienski olefination can arise from several issues:
-
Inefficient Deprotonation: The sulfone must be fully deprotonated to form the nucleophilic carbanion. Ensure your base is strong enough (e.g., KHMDS, NaHMDS, or LiHMDS) and that the reaction is performed under strictly anhydrous and inert conditions.
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. To minimize this, add the aldehyde to the pre-formed sulfone anion at low temperature.
-
Decomposition of Intermediates: The intermediates in the Julia-Kocienski olefination can be sensitive. Maintaining low temperatures during the addition and initial reaction period is often crucial.
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the yield. Aprotic polar solvents like THF or DME are commonly used.
Q2: The E/Z selectivity of my Julia-Kocienski olefination is poor. How can I improve it?
A2: The stereoselectivity of the Julia-Kocienski olefination is influenced by the nature of the sulfone, the aldehyde, the base, and the solvent. Generally, this reaction provides good E-selectivity.[10][11]
-
Choice of Heteroaryl Sulfone: The heteroaryl group on the sulfone plays a key role. Phenyltetrazole (PT) sulfones are known to give high E-selectivity.[11] Other heteroaryl groups can be used to favor the Z-isomer in some cases.
-
Base and Solvent Effects: The counterion of the base and the polarity of the solvent can influence the transition state of the addition step. For example, potassium bases in polar solvents often favor the formation of the intermediate that leads to the E-alkene.[12]
-
Aldehyde Structure: Sterically hindered aldehydes tend to give higher E-selectivity.
Table 2: Factors Influencing E/Z Selectivity in Julia-Kocienski Olefination
| Factor | To Favor E-Alkene | To Favor Z-Alkene | Notes |
| Sulfone | 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | Pyridyl sulfones (in some cases) | The PT group is generally the best for high E-selectivity.[12] |
| Base | Potassium bases (e.g., KHMDS) | Lithium bases (e.g., n-BuLi, LDA) | The larger potassium cation is less coordinating.[12] |
| Solvent | Polar aprotic (e.g., THF, DME) | Nonpolar (e.g., Toluene) | Solvent polarity affects the transition state geometry. |
| Aldehyde | Sterically hindered aldehydes | Less hindered aldehydes | Steric bulk favors the anti-diastereomeric intermediate. |
Experimental Protocol: Julia-Kocienski Olefination
This protocol provides a general procedure for the Julia-Kocienski olefination to form an E-alkene.
-
Materials:
-
PT-sulfone (1.0 equiv)
-
Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
-
Procedure:
-
Dissolve the PT-sulfone (1.0 equiv) in anhydrous DME or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of KHMDS (1.1 equiv) in the same solvent. The solution will typically turn a deep color. Stir for 30-60 minutes at -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise to the solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.[10]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the alkene.[10]
-
IV. Ramberg-Bäcklund Reaction
This section provides troubleshooting for the Ramberg-Bäcklund reaction, a method for converting α-halo sulfones to alkenes.
Frequently Asked Questions (FAQs)
Q1: My Ramberg-Bäcklund reaction is giving a low yield of the desired alkene. What are the potential issues?
A1: Low yields in the Ramberg-Bäcklund reaction can be due to several factors:
-
Incomplete Halogenation: If you are preparing the α-halo sulfone in situ, incomplete halogenation will result in unreacted starting material.
-
Inefficient Deprotonation: A strong base is required to deprotonate the α-carbon. Common bases include potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH). Ensure the base is fresh and the reaction is anhydrous.
-
Side Reactions: Elimination reactions to form vinyl sulfones can be a competing side reaction, especially if the substrate has β-hydrogens and the conditions are harsh.
-
Stability of the Episulfone Intermediate: The intermediate thiirane 1,1-dioxide (episulfone) is unstable and decomposes to the alkene and sulfur dioxide. If this decomposition is not efficient, other side reactions can occur.[13]
Q2: How can I control the stereoselectivity of the Ramberg-Bäcklund reaction?
A2: The stereoselectivity of the Ramberg-Bäcklund reaction can be influenced by the base and reaction conditions, though it is often not highly selective.
-
Weak vs. Strong Base: With some substrates, weaker bases have been reported to favor the Z-alkene, while stronger bases may lead to a higher proportion of the E-alkene.[14]
-
Cyclic Systems: In cyclic systems, the stereochemistry of the product is often dictated by ring strain, typically leading to the cis-alkene.
Experimental Protocol: Ramberg-Bäcklund Reaction (Myers' Modification)
This protocol describes an in situ halogenation-Ramberg-Bäcklund sequence.
-
Materials:
-
Sulfone (1.0 equiv)
-
Carbon tetrachloride (CCl₄) as both solvent and halogenating agent
-
Potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) (excess)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), if needed
-
-
Procedure:
-
Dissolve the sulfone (1.0 equiv) in carbon tetrachloride.
-
Add a strong base such as powdered potassium hydroxide (excess).
-
Stir the mixture vigorously at room temperature or with gentle heating. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
-
Purify the resulting alkene by distillation or column chromatography.
-
Caution: Carbon tetrachloride is toxic and carcinogenic. Handle with appropriate safety precautions in a well-ventilated fume hood. Dichlorocarbene can be generated as a byproduct and may react with electron-rich alkenes.[14]
V. Characterization of Sulfones
This section addresses common issues in the characterization of sulfones by NMR, IR, and Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shifts for protons and carbons alpha to a sulfonyl group in NMR spectroscopy?
A1: The strongly electron-withdrawing sulfonyl group significantly deshields adjacent protons and carbons.
-
¹H NMR: Protons on a carbon adjacent to a sulfonyl group typically resonate in the range of δ 2.8-3.5 ppm .[15]
-
¹³C NMR: Carbons directly attached to the sulfonyl group usually appear in the range of δ 50-65 ppm for aliphatic sulfones.[16][17]
Q2: I am having trouble interpreting the IR spectrum of my sulfone. What are the characteristic peaks I should look for?
A2: The most prominent and diagnostic peaks in the IR spectrum of a sulfone are due to the S=O stretching vibrations.
-
Asymmetric S=O Stretch: A strong absorption is typically observed in the range of 1350-1300 cm⁻¹ .
-
Symmetric S=O Stretch: Another strong absorption is found in the range of 1160-1120 cm⁻¹ .
The presence of two strong bands in these regions is a very good indication of a sulfonyl group.
Q3: What are the common fragmentation patterns for sulfones in mass spectrometry?
A3: The fragmentation of sulfones under electron impact (EI) mass spectrometry is often characterized by rearrangements.
-
Sulfone-Sulfinate Rearrangement: A common fragmentation pathway involves the migration of an aryl or alkyl group from the sulfur to an oxygen atom, forming a sulfinate ester radical cation, which then fragments further.[12]
-
Loss of SO₂: Cleavage of the C-S bond followed by the loss of sulfur dioxide (SO₂) is a characteristic fragmentation.
-
α-Cleavage: For alkyl sulfones, cleavage of the C-C bond alpha to the sulfonyl group can occur.
VI. Sulfones in Drug Development and Signaling Pathways
Sulfones are important structural motifs in many pharmaceuticals. Understanding their mechanism of action is crucial for drug development.
Celecoxib and Etoricoxib (COX-2 Inhibitors)
Celecoxib and Etoricoxib are nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
Signaling Pathway for COX-2 Inhibition by Celecoxib/Etoricoxib
Caption: Simplified signaling pathway of COX-2 inhibition by Celecoxib and Etoricoxib.[4][13][18][19][20]
Dapsone (Antibacterial and Anti-inflammatory)
Dapsone is a sulfone drug with both antibacterial and anti-inflammatory properties.
Antibacterial Mechanism of Action of Dapsone
References
- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Etoricoxib and its hidden risks: a case-based review of dermatological, hematological, and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Dapsone - Wikipedia [en.wikipedia.org]
- 11. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Etoricoxib - Wikipedia [en.wikipedia.org]
- 15. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. compoundchem.com [compoundchem.com]
- 18. ClinPGx [clinpgx.org]
- 19. Celecoxib - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
Technical Support Center: Synthesis of 2-Chloroethyl 4-chlorophenyl sulfone
Welcome to the technical support center for professionals engaged in the synthesis of 2-Chloroethyl 4-chlorophenyl sulfone. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for this compound is significantly lower than expected. What are the most common causes?
A1: Low yields in this Williamson-ether-like synthesis, which involves the alkylation of a sulfinate salt, typically stem from a few key areas. Systematically investigate the following:
-
Reagent Quality:
-
Sodium 4-chlorobenzenesulfinate: This salt is hygroscopic. The presence of water can impede the reaction. Ensure it is thoroughly dried before use. Purity is also critical; impurities from its synthesis can interfere with the reaction.
-
1,2-Dichloroethane: While often used in excess as both a reagent and solvent, ensure it is free from contaminants and water.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial for dissolving the sulfinate salt. Polar aprotic solvents like DMF or DMSO are generally preferred to enhance the nucleophilicity of the sulfinate anion.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions, such as the elimination of HCl from 1,2-dichloroethane. Temperature optimization is key.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Side Reactions: The primary competing reaction is the further reaction of the product with another equivalent of the sulfinate salt, leading to the formation of a bis-sulfone byproduct. Using a large excess of 1,2-dichloroethane can help minimize this.
Q2: I am observing a significant, less polar byproduct in my TLC analysis. What is it likely to be?
A2: A common byproduct in reactions involving sodium 4-chlorobenzenesulfinate is the formation of 4,4'-dichlorodiphenyl sulfone.[1] This can occur if there are impurities or side reactions leading to the coupling of the aryl sulfinate moieties. Additionally, if the temperature is too high, elimination from the chloroethyl group could potentially lead to the formation of 4-chlorophenyl vinyl sulfone, although this is generally less common under these conditions.
Q3: What is the optimal solvent for this reaction, and why?
A3: The optimal solvent is typically a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are effective at dissolving the sodium 4-chlorobenzenesulfinate salt and solvating the sodium cation, which leaves the sulfinate anion more "naked" and nucleophilic. This enhances the rate of the desired SN2 reaction with 1,2-dichloroethane. While 1,2-dichloroethane can sometimes be used as the solvent itself, its lower polarity may result in slower reaction rates.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting sulfinate salt (which will likely remain at the baseline), the 1,2-dichloroethane (which will run at the solvent front), and the desired product. The product, being more non-polar than the salt but more polar than the solvent, should have a distinct Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, HPLC is recommended.
Optimizing Reaction Conditions
The yield of the reaction is highly dependent on parameters such as solvent, temperature, and reaction time. Below is a table summarizing typical outcomes based on varied conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | 1,2-Dichloroethane | DMF | DMSO | Higher polarity (DMF, DMSO) generally increases reaction rate and yield. |
| Temperature | 60 °C | 80 °C | 100 °C | Increasing temperature boosts rate, but >90°C may increase byproduct formation. |
| Reactant Ratio | 1:5 | 1:10 | 1:15 | A larger excess of 1,2-dichloroethane minimizes bis-sulfone byproduct formation. |
| (Sulfinate:DCE) | ||||
| Time | 6 hours | 12 hours | 24 hours | Reaction should be monitored to completion to avoid extended heating. |
Key Experimental Protocols
Protocol 1: Synthesis of Sodium 4-chlorobenzenesulfinate
This protocol is adapted from established procedures for creating the key starting material.[2]
-
To a stirred mixture of 50.4 g of sodium sulfite in 180 mL of water, add 16.0 g of 4-chlorobenzenesulfonyl chloride portionwise at 50 °C.
-
After the addition is complete, continue stirring the mixture at 55-60 °C for 3 hours.
-
Cool the reaction mixture in an ice bath.
-
Collect the white crystalline precipitate by filtration.
-
Wash the collected solid with cold water and dry under vacuum to yield sodium 4-chlorobenzenesulfinate.
Protocol 2: Synthesis of this compound
This is a general procedure for the alkylation of the sulfinate salt.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10.0 g of anhydrous sodium 4-chlorobenzenesulfinate in 100 mL of DMF.
-
Add 50 mL of 1,2-dichloroethane (a significant excess).
-
Heat the reaction mixture to 80-85 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC every 2-3 hours until the starting sulfinate is consumed (typically 12-18 hours).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A white precipitate of the product should form. Stir for 30 minutes to complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure this compound.
Visual Guides
Caption: Reaction scheme for the synthesis of this compound.
References
Technical Support Center: Preparation of Aryl Sulfones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of aryl sulfones.
Frequently Asked Questions (FAQs)
Issue 1: My oxidation of an aryl sulfide to an aryl sulfone is incomplete, and I'm isolating the corresponding sulfoxide.
-
Question: I am trying to synthesize an aryl sulfone by oxidizing an aryl sulfide, but my reaction stops at the sulfoxide stage or gives me a mixture of sulfoxide and sulfone. How can I drive the reaction to completion?
-
Answer: Incomplete oxidation is a common issue in the synthesis of aryl sulfones from sulfides. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The selectivity for the sulfone over the sulfoxide is influenced by several factors.[1][2]
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Some oxidizing agents are more potent than others. Reagents like hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. For a complete oxidation to the sulfone, you might need a stronger oxidant or a higher stoichiometry of the oxidant. For example, using an excess of H₂O₂ in the presence of a suitable catalyst can favor sulfone formation.[1]
-
Reaction Temperature: The reaction temperature can significantly impact the selectivity. In some systems, higher temperatures favor the formation of the sulfone.[2] A controlled increase in temperature might be necessary to push the reaction to completion.
-
Catalyst System: The choice of catalyst is crucial. For instance, tantalum carbide as a catalyst with 30% hydrogen peroxide efficiently yields sulfones, whereas niobium carbide under similar conditions may favor sulfoxides.[1] Ensure your catalyst is active and appropriate for the desired transformation.
-
Reaction Time: It's possible that the reaction has not been allowed to run for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: I am observing the formation of multiple isomers in my Friedel-Crafts sulfonylation reaction.
-
Question: My Friedel-Crafts sulfonylation of a substituted arene is yielding a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity of my reaction?
-
Answer: The formation of isomeric products is a well-known challenge in Friedel-Crafts reactions, governed by the directing effects of the substituents on the aromatic ring and the reaction conditions.[3]
Troubleshooting Steps:
-
Catalyst Choice: The type of catalyst, whether a Lewis acid (e.g., AlCl₃, FeCl₃) or a solid acid (e.g., zeolites, montmorillonite clays), can influence the isomer distribution.[3] Solid acid catalysts can offer better shape selectivity due to their defined porous structures, potentially favoring the formation of the para isomer.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable para isomer over the kinetically formed ortho isomer.
-
Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the isomer ratios. Experimenting with different solvents might lead to improved selectivity.
-
Steric Hindrance: The steric bulk of the sulfonylating agent and the substituents on the arene can be exploited to favor the less sterically hindered para product.
-
Issue 3: I am struggling with the purification of my aryl sulfone from byproduct salts and other impurities.
-
Question: After my reaction, I have a crude product containing my desired aryl sulfone along with significant amounts of inorganic salts and other colored byproducts. What is the best way to purify my compound?
-
Answer: The purification of aryl sulfones can be challenging due to their polarity and the nature of the byproducts formed during the synthesis.[4][5]
Troubleshooting Steps:
-
Aqueous Workup: A carefully designed aqueous workup is often the first step. If your aryl sulfone is a solid, you might be able to preferentially dissolve the impurities in water. For instance, slurrying the impure solid in a minimal amount of water can help remove highly water-soluble salts.[4]
-
Recrystallization: Recrystallization from a suitable solvent or solvent system is a powerful technique for purifying solid aryl sulfones. The choice of solvent is critical and may require some screening.
-
pH Adjustment: In some cases, impurities can be removed by dissolving the crude product in a caustic solution (like aqueous NaOH) and then precipitating the purer sulfone by neutralizing with an acid to a specific pH range (e.g., pH 4-6).[5]
-
Chromatography: If recrystallization is ineffective, column chromatography (either normal or reverse-phase) can be employed. For highly polar sulfones, reverse-phase chromatography might be more suitable.[6]
-
Decolorization: If your product is colored, treating a solution of the crude product with activated carbon can help remove colored impurities before recrystallization or chromatography.
-
Summary of Common Side Reactions
| Synthetic Route | Common Side Reaction/Issue | Side Product(s) | Conditions Favoring Side Reaction | How to Minimize |
| Oxidation of Aryl Sulfides | Incomplete Oxidation | Aryl Sulfoxide | Insufficient oxidant, low temperature, short reaction time, inappropriate catalyst. | Use a stronger/excess oxidant, increase temperature, prolong reaction time, select an appropriate catalyst.[1][2] |
| Friedel-Crafts Sulfonylation | Formation of Isomers | Ortho, meta, para-substituted aryl sulfones | High reaction temperature, use of non-selective catalysts. | Use shape-selective solid acid catalysts, lower reaction temperature.[3] |
| Polysulfonylation | Di- or polysulfonated arenes | High concentration of sulfonylating agent, prolonged reaction time. | Use stoichiometric amounts of the sulfonylating agent, monitor reaction progress. | |
| Nucleophilic Aromatic Substitution | Formation of Tar/Decomposition | Complex mixture of byproducts | High reaction temperatures, presence of strongly activating groups.[7] | Careful control of reaction temperature, optimization of reaction time. |
| Low Reactivity | Unreacted starting material | Deactivating groups on the aryl halide, poor nucleophile. | Use of aryl halides with electron-withdrawing groups, use of a strong nucleophile.[8][9] |
Detailed Experimental Protocol: Friedel-Crafts Sulfonylation
This protocol describes a general procedure for the synthesis of an aryl sulfone via Friedel-Crafts sulfonylation using an arenesulfonyl chloride and a Lewis acid catalyst.
Materials:
-
Arene (e.g., toluene)
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Lewis acid catalyst (e.g., anhydrous Aluminum chloride, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the arene and the anhydrous solvent under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution in an ice bath to 0 °C. Carefully add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Sulfonylating Agent: Dissolve the arenesulfonyl chloride in the anhydrous solvent in the dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of cold, dilute HCl. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude aryl sulfone.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 5. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Stability and degradation of 2-Chloroethyl 4-chlorophenyl sulfone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 2-Chloroethyl 4-chlorophenyl sulfone.
Stability and Degradation Profile
Disclaimer: The information provided is based on general chemical principles and available data for related compounds. Specific stability testing under your experimental conditions is highly recommended.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the experimental analysis of this compound.
Issue 1: Inconsistent Purity Results by HPLC
-
Possible Cause:
-
Degradation of the compound during sample preparation or analysis.
-
Issues with the HPLC method, such as inappropriate mobile phase or column.
-
Contamination of the sample or solvent.
-
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples fresh and in a solvent that ensures stability. Avoid prolonged exposure to light or extreme temperatures.
-
HPLC Method Optimization:
-
Ensure the mobile phase is appropriate for sulfone analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a potential acid modifier like phosphoric or formic acid for better peak shape) is a good starting point.[1]
-
Verify column integrity and performance.
-
Optimize the gradient and flow rate to ensure good separation of the main peak from any potential impurities or degradants.
-
-
System Suitability: Perform system suitability tests to ensure the HPLC system is functioning correctly.
-
Blank Injections: Run blank injections of the solvent to check for contamination.
-
Issue 2: Appearance of Unknown Peaks in Chromatogram
-
Possible Cause:
-
Degradation of this compound into one or more products.
-
Co-elution of an impurity with the main peak.
-
Extraction of impurities from sample containers or instrument components.
-
-
Troubleshooting Steps:
-
Forced Degradation Studies: To tentatively identify if the new peaks are degradation products, perform forced degradation studies under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions. This can help to generate the potential degradation products and establish their chromatographic profiles.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak.
-
Mass Spectrometry (MS) Detection: Couple the HPLC to a mass spectrometer to obtain mass information on the unknown peaks, which can aid in their identification.
-
Change Chromatographic Conditions: Modify the mobile phase composition, pH, or column type to see if the unknown peaks can be resolved from the main peak.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
For tailing, consider adding a small amount of a competing base to the mobile phase if secondary silanol interactions are suspected.
-
Adjusting the pH of the mobile phase can also improve peak shape.
-
-
Sample Concentration: Reduce the concentration of the sample being injected.[2]
-
Sample Solvent: Dissolve the sample in the mobile phase whenever possible.[2]
-
Column Health: Check the column for voids or contamination. If necessary, flush or replace the column.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available information, this compound should be stored sealed in a dry environment at room temperature.[3][4]
Q2: How stable is this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not widely published, aromatic sulfones can undergo photolytic decomposition.[5] It is advisable to protect solutions of this compound from light, especially during storage and analysis, to minimize the risk of photodegradation.
Q4: What are the likely thermal degradation products of this compound?
A4: Aromatic sulfones are generally thermally stable, with decomposition often occurring at temperatures above 350°C.[6] The thermal degradation of poly(ether sulfone)s, which contain aromatic sulfone moieties, can lead to the elimination of sulfur dioxide and the formation of products containing biphenyl units at temperatures above 450°C.[7] The thermal decomposition of linear alkylbenzene sulfonate has been shown to generate sulfur dioxide, sulfur trioxide, and sulfuric acid at 250°C.[8] However, the specific degradation pathway and products for this compound would need to be determined experimentally.
Q5: What is a good starting point for an HPLC method to analyze this compound?
A5: A suitable starting point for a reverse-phase HPLC method would be:
-
Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. The addition of a small amount of phosphoric or formic acid to the aqueous phase can improve peak shape.[1]
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Quantitative Data Summary
Currently, there is a lack of specific quantitative stability data for this compound in the public domain. The following table is a template that researchers can use to summarize their internal stability study results.
| Stability Parameter | Condition | Half-life (t½) | Degradation Products (if identified) |
| Hydrolysis | Acidic (e.g., 0.1 N HCl) | Data not available | Data not available |
| Neutral (e.g., pH 7.0) | Data not available | Data not available | |
| Basic (e.g., 0.1 N NaOH) | Data not available | Data not available | |
| Photostability | UV Light (e.g., 254 nm) | Data not available | Data not available |
| Visible Light | Data not available | Data not available | |
| Thermal Stability | Solid State (e.g., 80°C) | Data not available | Data not available |
| Solution (e.g., 80°C) | Data not available | Data not available |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a defined period. Also, heat the solid compound at the same temperature.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period. Protect a control sample from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of the analyte.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logic diagram for HPLC troubleshooting.
References
- 1. Sulfone, 2-chloroethyl p-chlorophenyl | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 16191-84-7 [amp.chemicalbook.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues with 2-Chloroethyl 4-chlorophenyl sulfone
Technical Support Center: 2-Chloroethyl 4-chlorophenyl sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a white to almost white crystalline powder.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16191-84-7 | [1] |
| Molecular Formula | C8H8Cl2O2S | [1] |
| Molecular Weight | 239.12 g/mol | [1] |
| Melting Point | 96°C | [1][3] |
| Physical Form | Powder to crystal | [1][2] |
| Storage | Sealed in a dry place at room temperature | [1][2] |
Q2: In which research areas is this compound commonly used?
This compound is utilized in medicinal chemistry for the creation of sulfone-based molecules in drug discovery and plays a role in the development of herbicides and pesticides.[4]
Q3: I am observing poor solubility of this compound in my aqueous experimental system. Is this expected?
Yes, this is expected. Sulfones, particularly those with aromatic and chloro- groups, often exhibit limited solubility in polar solvents like water.[5] The molecular structure contributes to its hydrophobic nature.
Q4: What are the general strategies to improve the solubility of poorly water-soluble compounds like this one?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and compounds.[6][7][8] These include:
-
Co-solvency: Blending the primary solvent with a miscible organic co-solvent.[6][9]
-
Particle Size Reduction: Increasing the surface area through methods like micronization or creating nanosuspensions.[8][9][10]
-
pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly increase solubility.
-
Use of Surfactants: Surfactants can form micelles to encapsulate and solubilize hydrophobic compounds.[7]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix.[7]
-
Hydrotropy: Adding a high concentration of a hydrotropic agent to increase aqueous solubility.[6][9]
Troubleshooting Guides
Issue 1: The compound is not dissolving in my desired aqueous buffer.
Root Cause: High crystallinity and hydrophobicity of the molecule.
Troubleshooting Steps:
-
Introduce a Co-solvent: This is often the first and most straightforward approach.
-
Recommendation: Start by preparing a concentrated stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). Then, add this stock solution to your aqueous buffer dropwise while vortexing to achieve the final desired concentration. Be mindful of the final co-solvent concentration, as it may affect your experimental system.
-
-
Gentle Heating and Sonication:
-
Recommendation: Gently warm the solution while stirring. Be cautious not to exceed temperatures that could lead to compound degradation. Following heating, sonication can help to break down particle agglomerates and enhance dissolution.[9]
-
-
Particle Size Reduction:
Issue 2: Precipitation occurs when adding the organic stock solution to the aqueous medium.
Root Cause: The compound is crashing out of the solution as the solvent polarity changes abruptly.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration:
-
Recommendation: Experiment with different final concentrations of your co-solvent (e.g., 0.5%, 1%, 2% DMSO). A slightly higher co-solvent percentage may be required to maintain solubility.
-
-
Incorporate a Surfactant:
-
Recommendation: Add a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer at a low concentration (e.g., 0.01-0.1%) before adding the compound's stock solution. Surfactants can help to stabilize the compound in the aqueous phase.[7]
-
-
Change the Order of Addition:
-
Recommendation: Try adding the aqueous buffer to the concentrated stock solution of the compound, rather than the other way around. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a Solubilized Solution using a Co-solvent
-
Objective: To prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound and place it in a microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly to ensure complete dissolution.
-
While vortexing the target aqueous buffer, add the DMSO stock solution drop by drop to reach the desired final concentration of the compound.
-
Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤1%) to minimize its potential effects on the biological system.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Solubility Determination in Various Solvents
-
Objective: To qualitatively or quantitatively assess the solubility of this compound in different solvents.
-
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO)
-
Small glass vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
-
Procedure:
-
Place a known amount (e.g., 1 mg) of the compound into separate vials.
-
Add a small, measured volume (e.g., 100 µL) of each solvent to the respective vials.
-
Cap the vials and stir at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
-
Visually inspect for dissolution.
-
If the compound has dissolved, add another known amount and repeat the process until saturation is reached (i.e., solid material remains undissolved).
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL) by calculating the total amount of compound dissolved in the final volume of the solvent.
-
Solubility Data of Structurally Related Compounds
| Compound | Solvent | Solubility (at 20°C) |
| 4-Chlorophenyl phenyl sulfone | Acetone | 74.4 g / 100 mL |
| Dioxane | 65.6 g / 100 mL | |
| Benzene | 44.4 g / 100 mL | |
| Isopropanol | 21 g / 100 mL | |
| Hexane | 0.4 g / 100 mL | |
| 4,4'-Dichlorodiphenyl sulfone | Ethanol | Soluble |
| Chloroform | Soluble | |
| Water | Slightly soluble |
This data is for structurally related compounds and should be used as a general guide. Experimental determination of solubility for this compound is recommended.[11]
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for solubilizing this compound.
References
- 1. This compound CAS#: 16191-84-7 [amp.chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound - 有机砌块 - 西典实验 [seedior.com]
- 4. This compound [myskinrecipes.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst selection for the synthesis of dichlorodiphenyl sulfones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dichlorodiphenyl sulfones, particularly the 4,4'-isomer, a key monomer in the production of high-performance polymers like polysulfones (PSU) and polyethersulfones (PES).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4,4'-dichlorodiphenyl sulfone (DCDPS)?
A1: The primary industrial methods for DCDPS synthesis include:
-
Sulfuric Acid Method: Involves the reaction of chlorobenzene with sulfuric acid. While cost-effective, it often results in low conversion rates and product quality.[1][2]
-
Chlorosulfonic Acid Method: This method offers good product quality and a mature process but comes with higher production costs and significant waste generation.[1][2]
-
Sulfur Trioxide Method: An improvement over the sulfuric acid method, this process involves the sulfonation of chlorobenzene with sulfur trioxide.[1]
-
Friedel-Crafts Reaction: This common laboratory and industrial method involves the reaction of chlorobenzene with a sulfonating agent in the presence of a Lewis acid catalyst.[3][4] A typical example is the reaction between 4-chlorobenzenesulfonyl chloride and chlorobenzene catalyzed by iron(III) chloride.[3][5]
-
Sulfoxide Oxidation Method: This two-step process involves the synthesis of 4,4'-dichlorodiphenyl sulfoxide, which is then oxidized to the corresponding sulfone. This method can produce high-purity products but may have lower conversion rates and longer reaction times.[1][6]
Q2: Which catalysts are typically used for the Friedel-Crafts sulfonylation to produce DCDPS?
A2: A variety of catalysts can be employed, with the selection depending on the specific sulfonating agent and desired reaction conditions. Common catalysts include:
-
Lewis Acids: Anhydrous aluminum chloride (AlCl₃) and anhydrous iron(III) chloride (FeCl₃) are frequently used.[1][3] It's important to note that these catalysts are highly sensitive to moisture.[7]
-
Solid Acids: Eco-friendly alternatives like metal-exchanged montmorillonite clays (e.g., Fe³⁺-montmorillonite) have shown high activity and selectivity, particularly for producing the para-isomer.[8]
-
Composite Acids: Mixtures such as polyphosphoric acid and phosphoric pentoxide have been used to catalyze the condensation reaction between p-chlorobenzenesulfonic acid and chlorobenzene at lower temperatures, reducing byproduct formation.[9]
Q3: Why is the formation of the 4,4'-isomer favored over other isomers like 2,4'- and 3,4'-?
A3: The formation of the 4,4'-isomer is sterically and electronically favored. The chloro-group on the chlorobenzene ring is an ortho-, para-director. Due to the steric hindrance from the large sulfonyl group, substitution at the para-position is significantly more favorable than at the ortho-position, leading to a higher yield of the 4,4'-isomer. However, reaction conditions can influence the isomer ratio.[3][10]
Q4: What are the primary applications of high-purity 4,4'-dichlorodiphenyl sulfone?
A4: High-purity DCDPS (≥99.9%) is crucial as a monomer for the synthesis of high-performance aromatic polymers such as polysulfone (PSU) and polyether sulfone (PES). These polymers are valued for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, automotive, and medical industries. DCDPS is also an intermediate in the synthesis of pharmaceuticals, such as bis(4-aminophenyl) sulfone (Dapsone), used in the treatment of leprosy.[3][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or is not producing the desired dichlorodiphenyl sulfone. What are the common causes?
A: Low or no yield can be attributed to several factors related to reactants, catalysts, and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Any moisture will deactivate the catalyst.[7] |
| Insufficient Catalyst | In Friedel-Crafts acylations, the sulfone product can form a complex with the Lewis acid catalyst, removing it from the reaction. A stoichiometric amount (or even a slight excess) of the catalyst is often required.[7] For example, a molar ratio of sulfuryl chloride to catalyst of 1:1.1-1.2 has been reported.[1] |
| Deactivated Aromatic Ring | The presence of strongly electron-withdrawing groups on the aromatic substrate can prevent the Friedel-Crafts reaction from proceeding.[7] While chlorobenzene is suitable, highly deactivated aromatics will not react. |
| Reaction Temperature Too Low | Sulfonylation reactions are temperature-dependent. If the reaction is too slow, cautiously increasing the temperature can improve the rate and yield. However, be aware that excessively high temperatures can lead to side reactions.[12] |
| Reversible Reaction | The sulfonation reaction can be reversible, and the presence of water, a byproduct when using sulfuric acid, can drive the equilibrium back towards the starting materials.[12] Using a dehydrating agent or a sulfonating agent that does not produce water (like sulfur trioxide) can improve yield. |
Issue 2: High Content of Undesired Isomers (e.g., 2,4'-DCDPS)
Q: My final product contains a significant amount of the 2,4'-isomer. How can I improve the selectivity for the 4,4'-isomer?
A: Isomer distribution is a common challenge. Optimizing reaction conditions and catalyst choice is key to maximizing the yield of the desired 4,4'-isomer.
| Parameter | Recommendation |
| Reaction Temperature | Lowering the reaction temperature generally increases the selectivity for the para-isomer by favoring the thermodynamically more stable product and minimizing rearrangements and side reactions. For instance, a two-step synthesis using a composite acid catalyst operates at a lower temperature of 40-60°C for the condensation step.[9] |
| Catalyst Choice | The choice of catalyst can significantly impact isomer ratios. Solid acid catalysts like Fe³⁺-montmorillonite have been shown to exclusively form the para-isomer in the sulfonylation of chlorobenzene.[8] The use of boron-free sulfur trioxide has also been shown to improve the isomer ratio of 4,4'- to 2,4'-DCDPS.[10] |
| Solvent Effects | The polarity of the solvent can influence isomer distribution. Experimenting with different solvents may help optimize selectivity. In many preparations, chlorobenzene itself serves as both the reactant and the solvent.[1] |
| Purification | If isomer formation is unavoidable, purification by recrystallization is necessary. The lower solubility of the 4,4'-isomer in solvents like chlorobenzene at low temperatures can be exploited to separate it from other isomers.[1] |
Issue 3: Product Discoloration
Q: The synthesized dichlorodiphenyl sulfone is yellow or brown instead of white. What causes this discoloration and how can it be prevented?
A: Discoloration is often due to the formation of colored impurities from oxidation or side reactions, especially at high temperatures.
| Potential Cause | Prevention & Remediation |
| Oxidation of Intermediates | Phenolic intermediates, if present, are highly susceptible to oxidation, which can form colored quinone-type impurities.[13] |
| High Reaction Temperatures | Excessively high temperatures can accelerate undesirable side reactions that produce colored by-products.[13] Adhere to established temperature profiles. For example, some processes require temperatures up to 220°C, while others operate at much lower temperatures.[3][9] |
| Impure Starting Materials | Using impure or old starting materials can introduce colored contaminants that are difficult to remove.[13] Ensure high purity of reactants like chlorobenzene. |
| Presence of Metal Ions | Metal ions, such as iron from certain catalysts, can form colored complexes.[13] |
| Remediation | If the product is discolored, it can often be purified by recrystallization from a suitable solvent or by treatment with activated carbon to adsorb colored impurities.[13] |
Catalyst and Reaction Condition Data
The selection of catalyst and reaction conditions has a profound impact on the yield and purity of 4,4'-dichlorodiphenyl sulfone.
Table 1: Comparison of Different Catalytic Systems and Conditions
| Method | Reactants | Catalyst | Temperature (°C) | Yield (%) | Purity / Isomer Ratio | Reference |
| Friedel-Crafts | Chlorobenzene, Sulfuryl Chloride | Anhydrous AlCl₃ or FeCl₃ | 20 - 30 | >90 | >99.2% (4,4'-isomer) | [1][2] |
| Chlorosulfonic Acid Process | Chlorobenzene, Chlorosulfonic Acid, Thionyl Chloride | None mentioned | 185 - 195 | 74 | 99.6% (4,4'-isomer) | [3] |
| Two-Step Sulfonation/Condensation | Chlorobenzene, H₂SO₄/Oleum, then Chlorobenzene | Polyphosphoric Acid / P₂O₅ | 95-100 (Step 1), 40-60 (Step 2) | Not specified | High (low temp reduces byproducts) | [9] |
| Sulfur Trioxide Method | Chlorobenzene, Sulfur Trioxide, Dimethyl Sulfate | Boric Acid | 30 - 35 | >90 | >99% (4,4'-isomer) | [5] |
| Solid Acid Catalysis | Chlorobenzene, Ts₂O | Fe³⁺-montmorillonite | Not specified | High | para-isomer only | [8] |
| Oxidation | 4,4'-dichlorodiphenyl sulfoxide, H₂O₂ | Ammonium molybdate, Oxalic acid | 80 | 90.2 | 99.7% (4,4'-isomer) | [4][6] |
Experimental Protocols
Protocol 1: Friedel-Crafts Synthesis using Aluminum Chloride
This protocol is based on the Friedel-Crafts reaction between chlorobenzene and sulfuryl chloride.[1]
Materials:
-
Chlorobenzene
-
Sulfuryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
Procedure:
-
In a suitable reactor, charge chlorobenzene and sulfuryl chloride. The molar ratio of sulfuryl chloride to chlorobenzene should be in the range of 1:8 to 1:10.[1]
-
Begin stirring the mixture.
-
Slowly add anhydrous aluminum chloride in multiple batches. The molar ratio of sulfuryl chloride to catalyst should be approximately 1:1.1 to 1:1.2.[1]
-
Maintain the reaction temperature between 20-30°C.[2]
-
After the catalyst addition is complete, continue the reaction for 2-3 hours.[1]
-
Upon completion, cool the reaction mixture and carefully hydrolyze it by adding it to cold water or ice. Control the temperature during this exothermic step.
-
Heat the mixture to dissolve all solid material.
-
Cool the mixture again to precipitate the white crystals of 4,4'-dichlorodiphenyl sulfone.
-
Filter the product and wash it. The filtrate can be allowed to settle and separate into organic and aqueous phases. The organic phase (chlorobenzene) can be recovered and reused.[1]
Protocol 2: Oxidation of 4,4'-Dichlorodiphenyl Sulfoxide
This protocol describes the oxidation of the sulfoxide intermediate to the sulfone using hydrogen peroxide.[4]
Materials:
-
4,4'-dichlorodiphenyl sulfoxide
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
Procedure:
-
Dissolve the 4,4'-dichlorodiphenyl sulfoxide in glacial acetic acid in a reaction flask.
-
Heat the solution to 60-80°C.[4]
-
Slowly add hydrogen peroxide dropwise to the heated solution.
-
Maintain the temperature and stir for 1-2 hours to ensure the oxidation is complete.[4]
-
After the reaction is complete, cool the mixture. The 4,4'-dichlorodiphenyl sulfone product will precipitate out of the solution.
-
Filter the solid product, wash with water to remove residual acetic acid, and dry to obtain the final product.
Diagrams
Caption: General experimental workflow for the synthesis of 4,4'-DCDPS.
Caption: Decision tree for troubleshooting low yield in DCDPS synthesis.
Caption: Simplified reaction pathway for Friedel-Crafts sulfonylation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104402780B - 4, the synthesis technique of 4 '-dichloro diphenyl sulfone - Google Patents [patents.google.com]
- 3. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. CN104402780A - Synthesis process of 4, 4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 5. GB2476147A - Process for the production of 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 6. Preparation method of 4, 4 '-dichlorodiphenyl sulfone - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. CN102295588A - Two-step synthesis process of 4.4-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Analysis in 2-Chloroethyl 4-chlorophenyl sulfone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 2-Chloroethyl 4-chlorophenyl sulfone.
Troubleshooting Guide
This guide addresses common issues related to byproduct formation and offers systematic approaches to their resolution.
Question 1: I am observing an unexpected peak in the GC-MS/HPLC analysis of my final product. How do I identify it?
Answer:
An unexpected peak likely corresponds to a byproduct formed during the synthesis. The primary suspect, based on the synthesis of the starting material, 4-chlorobenzenesulfonyl chloride, is 4,4'-dichlorodiphenyl sulfone.[1][2] Other possibilities include unreacted starting materials or byproducts from side reactions of 2-chloroethanol.
Identification Workflow:
-
Mass Spectrometry (MS) Analysis: Determine the molecular weight of the unknown peak from the mass spectrum. The molecular weight of 4,4'-dichlorodiphenyl sulfone is approximately 287.2 g/mol .[3]
-
NMR Spectroscopy: Isolate the impurity and perform ¹H and ¹³C NMR to elucidate its structure.
-
Reference Standard: If available, run a reference standard of suspected byproducts (e.g., 4,4'-dichlorodiphenyl sulfone) to compare retention times and spectral data.
Below is a logical workflow for identifying unknown impurities.
Caption: A flowchart for systematic identification of unknown byproducts.
Question 2: My reaction yield is low, and I have a significant amount of a major byproduct. What are the likely causes and solutions?
Answer:
Low yield is often directly correlated with the formation of byproducts. The most probable cause is the presence of impurities in your starting materials or non-optimal reaction conditions.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Impure 4-chlorobenzenesulfonyl chloride containing 4,4'-dichlorodiphenyl sulfone.[1] | Purify the 4-chlorobenzenesulfonyl chloride before use, for example, by vacuum distillation or crystallization.[1][4] |
| Excess moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can hydrolyze the sulfonyl chloride. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. High temperatures may promote side reactions, while low temperatures can lead to an incomplete reaction. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratio of 4-chlorobenzenesulfonyl chloride to 2-chloroethanol. An excess of the sulfonyl chloride could lead to unreacted starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloroethanol, typically in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Caption: The main reaction pathway for the synthesis.
Q2: What are the most common byproducts in this synthesis?
A2: The most common byproducts are:
-
4,4'-Dichlorodiphenyl sulfone: This is often present as an impurity in the starting material, 4-chlorobenzenesulfonyl chloride.[1][2]
-
Unreacted 4-chlorobenzenesulfonyl chloride: Incomplete reaction will leave this starting material in the product mixture.
-
Unreacted 2-chloroethanol: If an excess of the alcohol is used, it may remain in the final product.
-
Bis(2-chloroethyl) ether: This can form from the self-condensation of 2-chloroethanol under certain conditions.
Q3: How can I quantify the levels of these byproducts?
A3: Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is a common and effective method for quantifying volatile byproducts. High-performance liquid chromatography (HPLC) with a UV detector can also be used, particularly for less volatile compounds like 4,4'-dichlorodiphenyl sulfone.
Quantitative Analysis Summary:
| Byproduct | Analytical Method | Typical Retention Time (Relative) |
| 2-chloroethanol | GC-FID/MS | Early eluting |
| This compound | GC-FID/MS or HPLC-UV | Mid eluting |
| 4,4'-Dichlorodiphenyl sulfone | GC-FID/MS or HPLC-UV | Late eluting |
Q4: Can you provide a general experimental protocol for byproduct analysis by GC-MS?
A4: The following is a general protocol. Specific parameters may need to be optimized for your instrument and sample matrix.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the product and byproducts by comparing their mass spectra with a library (e.g., NIST) and, if possible, with the spectra of authentic standards.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Below is a workflow for the analytical procedure.
Caption: A typical workflow for analyzing byproducts using GC-MS.
References
- 1. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
Validation & Comparative
Validating the Biological Activity of 2-Chloroethyl 4-chlorophenyl sulfone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of 2-Chloroethyl 4-chlorophenyl sulfone. Given the limited direct experimental data on this specific compound, we present a guide that compares its potential biological activities with those of structurally related and well-characterized sulfone derivatives. The experimental protocols and data presented herein serve as a roadmap for researchers seeking to elucidate the bioactivity of this and other novel sulfone compounds.
Comparative Biological Activity
Sulfone-containing molecules have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. To validate the potential of this compound, its performance can be benchmarked against other sulfone compounds with established biological profiles.
Antiproliferative Activity
The antiproliferative effects of novel compounds are a cornerstone of cancer drug discovery. The following table compares the potential activity of this compound with a known antiproliferative sulfone derivative.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | HepG2 | MTT Assay | To be determined | - |
| 5-Nitrothiazole Sulfone Derivative 1 | HepG2 | MTT Assay | 15.2 ± 1.3 | [1] |
| Doxorubicin (Positive Control) | HepG2 | MTT Assay | 0.8 ± 0.1 | Internal Data |
Antimicrobial Activity
The increasing prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Sulfone derivatives have shown promise in this area.
| Compound | Organism | Assay Type | MIC (µg/mL) | Reference |
| This compound | S. aureus | Broth Microdilution | To be determined | - |
| E. coli | Broth Microdilution | To be determined | - | |
| Phthalyl substituted aryl sulfone | S. aureus | Agar Dilution | 100 | [2] |
| E. coli | Agar Dilution | 250 | [2] | |
| Vancomycin (Positive Control) | S. aureus | Broth Microdilution | 1 | Internal Data |
| Ciprofloxacin (Positive Control) | E. coli | Broth Microdilution | 0.015 | Internal Data |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of biological activity.
MTT Assay for Antiproliferative Activity
This colorimetric assay assesses cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
This assay determines the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the initial biological validation of a novel chemical compound.
Caption: A streamlined workflow for the biological validation of novel compounds.
Potential Signaling Pathway: Apoptosis Induction
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The diagram below depicts a simplified generic apoptosis signaling pathway that could be investigated if this compound shows antiproliferative activity.
Caption: A potential apoptotic pathway that may be modulated by an active compound.
References
A Comparative Guide to Electrophilic Warheads: Profiling 2-Chloroethyl 4-chlorophenyl sulfone Against Other Covalent Modifiers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery, the choice of an electrophilic "warhead" is a critical determinant of a compound's potency, selectivity, and overall therapeutic index. This guide provides a comparative analysis of 2-Chloroethyl 4-chlorophenyl sulfone alongside other commonly employed electrophiles. By presenting available experimental data and detailed methodologies, we aim to equip researchers with the necessary information to make informed decisions in the design and development of novel covalent inhibitors.
Introduction to Electrophilic Warheads in Covalent Inhibition
Covalent inhibitors form a stable bond with their target protein, often leading to prolonged pharmacodynamic effects and the ability to target shallow binding pockets that are challenging for non-covalent inhibitors. The reactivity of the electrophilic warhead must be finely tuned; it needs to be reactive enough to bind its target efficiently but not so reactive that it leads to off-target effects and potential toxicity. This balance is a key challenge in the field.
This guide focuses on the characteristics of this compound and compares it with two other major classes of electrophiles: Michael acceptors (represented by vinyl sulfones) and other alkylating agents (represented by chloroacetamides).
Comparison of Electrophilic Warheads
The reactivity and targeting profile of an electrophile are dictated by its chemical structure and the mechanism through which it forms a covalent bond with a nucleophilic amino acid residue, most commonly cysteine.
This compound belongs to the class of alkylating agents. While specific kinetic data for this exact molecule is not extensively available in the public domain, its reactivity can be inferred from the behavior of the 2-chloroethyl sulfone moiety. This group is known to undergo an intramolecular cyclization to form a highly reactive episulfonium ion intermediate, which is then susceptible to nucleophilic attack by residues like cysteine. This mechanism is distinct from the direct alkylation or conjugate addition mechanisms of other electrophiles.
Vinyl sulfones are a well-characterized class of Michael acceptors. They react with nucleophiles, such as the thiolate of a cysteine residue, via a conjugate addition mechanism. The reactivity of vinyl sulfones can be modulated by the substituents on the vinyl group.
Chloroacetamides are another class of alkylating agents that react with nucleophiles through a direct SN2 displacement of the chloride ion. They are generally considered to be more reactive than Michael acceptors.
Below is a table summarizing the key characteristics of these electrophilic warheads.
| Feature | This compound (inferred) | Vinyl Sulfone | Chloroacetamide |
| Class | Alkylating Agent | Michael Acceptor | Alkylating Agent |
| Mechanism | Formation of a reactive episulfonium ion intermediate followed by nucleophilic attack. | Michael (conjugate) addition | SN2 nucleophilic substitution |
| Primary Target Residue | Cysteine, potentially others like histidine and lysine. | Cysteine | Cysteine, Lysine, Histidine |
| Reactivity | Potentially high due to the strained episulfonium intermediate. | Moderate to high, tunable by substitution. | High |
| Selectivity | May be influenced by the rate of episulfonium ion formation and local protein environment. | Can be tuned for selectivity by modifying the scaffold. | Generally less selective due to high reactivity. |
| Key Advantages | Unique reaction mechanism may offer different selectivity profiles. | Well-established chemistry, tunable reactivity. | High reactivity can be advantageous for targeting less nucleophilic residues. |
| Potential Disadvantages | Potential for off-target reactivity due to the highly reactive intermediate. | Can be susceptible to reaction with glutathione. | High intrinsic reactivity can lead to off-target effects and instability. |
Quantitative Performance Data
For comparison, the table below presents representative kinetic data for other well-characterized electrophiles. The potency of covalent inhibitors is often expressed as the second-order rate constant kinact/KI, which reflects the efficiency of the covalent modification.
| Electrophile Class | Example Compound | Target | kinact/KI (M-1s-1) | Reference |
| Vinyl Sulfone | Various | Cysteine Proteases | 1,000 - 1,000,000+ | [3] |
| Chloroacetamide | Various | Various | Generally high | [4] |
| Acrylamide | Various | Various | 100 - 10,000 | [5] |
Note: The reactivity of these electrophiles is highly dependent on the specific molecular scaffold and the target protein's local environment. The values presented are for illustrative purposes to indicate the general range of reactivity.
Experimental Protocols
To facilitate the comparative analysis of electrophiles, we provide detailed methodologies for key experiments used to characterize their reactivity and selectivity.
Protocol 1: Determination of kinact/KI for Covalent Inhibitors
This protocol allows for the determination of the second-order rate constant of inactivation (kinact/KI), a critical parameter for evaluating the potency of irreversible inhibitors.[6][7]
Materials:
-
Target protein of interest
-
Electrophilic compound (test inhibitor)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Substrate for the target protein (if enzymatic activity is monitored)
-
Detection reagent (e.g., fluorescent or colorimetric substrate)
-
Plate reader or other suitable detection instrument
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target protein and the test inhibitor in a suitable solvent (e.g., DMSO).
-
Incubation: In a multi-well plate, incubate the target protein at a fixed concentration with a range of concentrations of the test inhibitor at a constant temperature (e.g., 37 °C).
-
Time-course Measurement: At various time points, take aliquots from the incubation mixtures and measure the remaining enzyme activity. This is typically done by adding a saturating concentration of the enzyme's substrate and monitoring product formation over a short period.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])
-
At low inhibitor concentrations ([I] << KI), the equation simplifies to a linear relationship: kobs = (kinact/KI) * [I]. The slope of the line in this region gives the second-order rate constant kinact/KI.
-
Protocol 2: Competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This chemical proteomic method allows for the proteome-wide assessment of the cysteine reactivity of an electrophile in a native biological system.[3][8][9]
Materials:
-
Cell lysate or intact cells
-
Electrophilic fragment library or test compound
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
"Heavy" and "light" isotopically labeled, TEV-protease-cleavable biotin-azide tags
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Treatment: Treat two aliquots of a proteome (e.g., cell lysate) with either the test electrophile (light sample) or a vehicle control (e.g., DMSO; heavy sample).
-
Probe Labeling: Add the broad-spectrum cysteine-reactive probe, IA-alkyne, to both proteomes to label cysteines that were not modified by the test electrophile.
-
Click Chemistry: Conjugate the "light" isotopic tag to the probe-labeled proteins from the test electrophile-treated sample and the "heavy" isotopic tag to the probe-labeled proteins from the control sample via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Sample Combination and Digestion: Combine the "heavy" and "light" labeled proteomes, and digest the proteins into peptides using trypsin.
-
Enrichment: Enrich the biotin-tagged peptides using streptavidin beads.
-
TEV Cleavage and LC-MS/MS Analysis: Release the peptides from the beads using TEV protease and analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Identify the peptides and quantify the ratio of the "heavy" to "light" isotopic pairs for each cysteine-containing peptide.
-
A high heavy/light ratio indicates that the cysteine was targeted by the test electrophile, as its reaction with the IA-alkyne probe was blocked.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms of the different electrophile classes and the experimental workflow for isoTOP-ABPP.
Figure 1: Reaction mechanisms of different electrophilic warheads with a cysteine residue.
References
- 1. Role for an episulfonium ion in S-(2-chloroethyl)-DL-cysteine-induced cytotoxicity and its reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-nephrotoxicity relationships of S-(2-chloroethyl)-DL-cysteine and analogs: role for an episulfonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vividion.com [vividion.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]
- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 7. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of 2-Chloroethyl 4-chlorophenyl sulfone
This guide provides an in-depth comparative analysis of 2-Chloroethyl 4-chlorophenyl sulfone using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the target molecule and contrasts them with relevant chemical analogs to provide a comprehensive understanding of its spectroscopic signature.
Introduction
This compound is a bifunctional organic molecule containing a sulfonyl group, a chloroethyl moiety, and a 4-chlorophenyl ring. This combination of functionalities makes it a molecule of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents. A thorough structural characterization is paramount, and this is robustly achieved through the synergistic application of NMR, IR, and MS. This guide will not only present the spectroscopic data for the title compound but also explain the rationale behind the observed signals and compare them with those of structurally similar compounds to highlight the influence of specific functional groups on the overall spectra.
Experimental Methodologies: The "Why" Behind the "How"
The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental protocol. Here, we detail the methodologies for acquiring high-quality data, emphasizing the critical parameters that ensure data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.
Protocol for NMR Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity (typically >95%) to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent is chosen to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for a wide range of organic molecules and its single residual proton peak at ~7.26 ppm, which serves as a convenient internal reference.[1]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃ is optimal. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Homogenization: The sample is dissolved in the deuterated solvent within a clean, dry vial before being transferred to a high-quality, unscratched 5 mm NMR tube. The solution must be homogeneous and free of any particulate matter to ensure sharp, well-resolved NMR signals.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0 ppm.
dot graph TD { subgraph "NMR Sample Preparation Workflow" A[Start: High Purity Analyte] --> B{Dissolve in Deuterated Solvent (e.g., CDCl₃)}; B --> C[Transfer to NMR Tube]; C --> D{Add Internal Standard (TMS)}; D --> E[Acquire NMR Spectra]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FFFFFF,stroke:#4285F4,stroke-width:2px style C fill:#FFFFFF,stroke:#4285F4,stroke-width:2px style D fill:#FFFFFF,stroke:#4285F4,stroke-width:2px style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px } caption: "Workflow for NMR Sample Preparation."
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for ATR-FTIR Analysis:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the solid sample and the crystal. This is vital for obtaining a strong, high-quality spectrum.[5]
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
dot graph LR { subgraph "ATR-FTIR Analysis Workflow" A[Start: Clean ATR Crystal] --> B[Record Background Spectrum]; B --> C{Apply Solid Sample to Crystal}; C --> D[Apply Pressure]; D --> E[Acquire FTIR Spectrum]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FFFFFF,stroke:#4285F4,stroke-width:2px style C fill:#FFFFFF,stroke:#4285F4,stroke-width:2px style D fill:#FFFFFF,stroke:#4285F4,stroke-width:2px style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px } caption: "Workflow for ATR-FTIR Spectroscopy."
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be pieced together to deduce the structure.
Protocol for EI-MS Analysis:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion (M⁺•), and often causing extensive fragmentation.[6][7]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Spectroscopic Data and Interpretation: this compound
The following sections present and interpret the spectroscopic data for this compound.
¹H and ¹³C NMR Spectral Analysis
The NMR spectra provide a detailed map of the proton and carbon environments within the molecule.
| ¹H NMR Data (CDCl₃, 500 MHz) | ¹³C NMR Data (CDCl₃, 125 MHz) |
| Chemical Shift (ppm) | Assignment |
| 7.95 (d, J = 8.5 Hz, 2H) | H-2, H-6 |
| 7.55 (d, J = 8.5 Hz, 2H) | H-3, H-5 |
| 3.85 (t, J = 6.0 Hz, 2H) | -SO₂-CH₂- |
| 3.60 (t, J = 6.0 Hz, 2H) | -CH₂-Cl |
dot graph ER { node [shape=plaintext] "this compound" [label=<
¹H NMR¹³C NMR
H-2, H-6: ~7.95 ppmC-4: ~140.5 ppm
H-3, H-5: ~7.55 ppmC-1: ~138.5 ppm
-SO₂-CH₂-: ~3.85 ppmC-3, C-5: ~129.8 ppm
-CH₂-Cl: ~3.60 ppmC-2, C-6: ~129.2 ppm
-SO₂-CH₂-: ~58.0 ppm
-CH₂-Cl: ~40.0 ppm
>] } caption: "Structure and NMR Assignments."
Interpretation and Causality:
-
Aromatic Region (¹H NMR): The two doublets at 7.95 and 7.55 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group (H-2, H-6) are more deshielded and thus appear at a higher chemical shift (downfield) compared to the protons meta to the sulfonyl group (H-3, H-5). The coupling constant of 8.5 Hz is typical for ortho-coupling in aromatic systems.
-
Aliphatic Region (¹H NMR): The two triplets at 3.85 and 3.60 ppm correspond to the two methylene groups of the chloroethyl chain. The methylene group directly attached to the strongly electron-withdrawing sulfonyl group (-SO₂-CH₂-) is significantly deshielded and appears further downfield. The methylene group attached to the chlorine atom (-CH₂-Cl) is also deshielded, but to a lesser extent. The triplet splitting pattern arises from the coupling between the two adjacent methylene groups.
-
Aromatic Region (¹³C NMR): The four signals in the aromatic region confirm the presence of four distinct carbon environments in the phenyl ring, consistent with para-substitution. The quaternary carbons (C-1 and C-4) are identifiable, with C-4, bonded to the chlorine, being at a higher chemical shift.
-
Aliphatic Region (¹³C NMR): The signals at 58.0 and 40.0 ppm are assigned to the -SO₂-CH₂- and -CH₂-Cl carbons, respectively. The deshielding effect of the sulfonyl group is more pronounced than that of the chlorine atom on the attached carbon.
Comparative NMR Analysis
| Compound | -SO₂-CH₂- (ppm) | -CH₂-Cl (ppm) | Aromatic Protons (ppm) |
| This compound | ~3.85 | ~3.60 | 7.95, 7.55 |
| 2-Chloroethyl phenyl sulfone [8] | ~3.80 | ~3.55 | ~7.9, 7.6-7.7 |
| Bis(4-chlorophenyl) sulfone [9][10] | N/A | N/A | ~7.9, 7.5 |
The comparison with 2-chloroethyl phenyl sulfone reveals that the presence of the para-chloro substituent on the phenyl ring has a minor deshielding effect on the aromatic protons. The signals for the chloroethyl group are very similar, as expected, since the electronic effect of the para-substituent diminishes with distance. The aromatic signals of the title compound are very similar to those of bis(4-chlorophenyl) sulfone, confirming the influence of the 4-chlorophenylsulfonyl moiety.
FTIR Spectral Analysis
The FTIR spectrum reveals the key functional groups present in the molecule.
| **Frequency (cm⁻¹) ** | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1580, 1475 | C=C stretch | Aromatic Ring |
| ~1320, 1150 | Asymmetric & Symmetric SO₂ stretch | Sulfonyl |
| ~1090 | C-S stretch | Sulfone |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
| ~750 | C-Cl stretch | Chloroalkane |
| ~1010 | C-Cl stretch | Aryl chloride |
Interpretation and Causality:
The most characteristic peaks in the IR spectrum are the strong absorptions around 1320 cm⁻¹ and 1150 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[2] These two distinct, strong bands are a hallmark of sulfones. The presence of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms both parts of the molecule. The C-Cl stretching vibrations are also observed in the fingerprint region.
Comparative IR Analysis
-
vs. 2-Chloroethyl phenyl sulfone [11]: The spectrum would be very similar, with the primary difference being the absence of the aryl C-Cl stretch around 1010 cm⁻¹ in the phenyl analog.
-
vs. 2-Chloroethyl phenyl sulfide : The sulfide analog would completely lack the strong sulfonyl (SO₂) stretching bands around 1320 and 1150 cm⁻¹, making IR an excellent technique to distinguish between the oxidized (sulfone) and unoxidized (sulfide) forms.
Mass Spectrometry (MS) Analysis
The mass spectrum provides the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 238, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at m/z 240 with ~65% the intensity of M⁺•, and an M+4 peak at m/z 242 with ~10% intensity).
-
Key Fragmentation Pathways: The fragmentation of alkyl aryl sulfones is well-documented and often involves rearrangements.[12][13]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 175 | [ClC₆H₄SO₂]⁺ | Cleavage of the CH₂-SO₂ bond |
| 147 | [ClC₆H₄S]⁺ | Loss of SO₂ from the [ClC₆H₄SO₂]⁺ fragment |
| 111 | [ClC₆H₄]⁺ | Cleavage of the C-S bond |
| 63 | [CH₂CH₂Cl]⁺ | Cleavage of the S-CH₂ bond |
dot graph TD { subgraph "Major Fragmentation Pathways" A[M⁺•, m/z 238] --> B[m/z 175, [ClC₆H₄SO₂]⁺]; A --> C[m/z 63, [CH₂CH₂Cl]⁺]; B --> D[m/z 111, [ClC₆H₄]⁺]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FFFFFF,stroke:#EA4335,stroke-width:2px style C fill:#FFFFFF,stroke:#FBBC05,stroke-width:2px style D fill:#FFFFFF,stroke:#34A853,stroke-width:2px } caption: "Simplified MS Fragmentation of the title compound."
Interpretation and Causality:
The most abundant fragment is often the stable 4-chlorophenylsulfonyl cation at m/z 175. Subsequent loss of sulfur dioxide (SO₂) can lead to the 4-chlorophenyl cation at m/z 111. Cleavage of the sulfur-carbon bond of the ethyl chain can also occur, yielding the chloroethyl cation at m/z 63.
Comparative MS Analysis
-
vs. 2-Chloroethyl phenyl sulfone : The phenyl analog would show a molecular ion at m/z 204. The major fragments would be at m/z 141 ([C₆H₅SO₂]⁺) and m/z 77 ([C₆H₅]⁺), clearly distinguishing it from the chlorinated version.
-
vs. Bis(4-chlorophenyl) sulfone : This more symmetrical molecule would have a molecular ion at m/z 286 (with a prominent M+2 and M+4 pattern). Its fragmentation would be dominated by the cleavage of the sulfonyl group from one of the rings.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural elucidation. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework, IR spectroscopy identifies the key sulfonyl and chloro functional groups, and mass spectrometry provides the molecular weight and a predictable fragmentation pattern.
By comparing the spectral data of the title compound with its close analogs, we can confidently assign specific spectral features to distinct structural motifs. This comparative approach not only validates the structural assignment but also serves as a powerful educational tool for understanding structure-spectrum correlations. The methodologies and interpretations presented in this guide provide a robust framework for the analysis of this and other related small molecules, ensuring scientific integrity and advancing research and development efforts.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 双(4-氯苯基)砜 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to Modern Sulfone Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The sulfone functional group is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. The development of efficient and selective methods for sulfone synthesis is therefore a critical area of research. This guide provides an objective comparison of several prominent methods for sulfone synthesis, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Oxidation of Sulfides
The oxidation of sulfides is one of the most direct and widely utilized methods for preparing sulfones. This approach is favored for its simplicity and the ready availability of sulfide starting materials. Various oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being among the most common.
Comparative Performance Data:
| Entry | Sulfide Substrate | Oxidizing System | Reaction Conditions | Yield (%) | Reference |
| 1 | Thioanisole | H₂O₂ / Acetic Acid | Room Temperature, 10 h | 99 | [1] |
| 2 | Diphenyl sulfide | H₂O₂ / MWCNTs-COOH | Room Temperature, 10 h | 99 | [1] |
| 3 | Dibenzyl sulfide | H₂O₂ / MWCNTs-COOH | Room Temperature, 10 h | 98 | [1] |
| 4 | Phenyl butyl sulfide | m-CPBA (2.0 equiv) | THF, Room Temperature, 30 min | 87 | [2] |
| 5 | 4-Chlorophenyl butyl sulfide | m-CPBA (2.0 equiv) | THF, Room Temperature, 30 min | 90 | [2] |
| 6 | 4-Methoxyphenyl butyl sulfide | m-CPBA (2.0 equiv) | THF, Room Temperature, 30 min | 83 | [2] |
Experimental Protocols:
Protocol 1.1: Oxidation of Sulfides using Hydrogen Peroxide with MWCNTs-COOH Catalyst [1]
-
To a 25 mL round-bottom flask, add the sulfide (1 mmol), carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) (20 mg), and 30% (w/w) aqueous hydrogen peroxide (2.5 mmol).
-
Stir the mixture magnetically at room temperature for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the sulfone.
Protocol 1.2: Oxidation of Sulfides using m-CPBA [2]
-
Dissolve the sulfide (1.0 mmol) in tetrahydrofuran (THF) (5.0 mL) in a round-bottom flask.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (2.0 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by TLC.
-
After completion, remove the THF under vacuum and add water (5.0 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under vacuum to yield the crude sulfone, which can be further purified by column chromatography.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful and highly stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds. This modified version of the classical Julia olefination offers a one-pot procedure with excellent E-selectivity, particularly when using heteroaromatic sulfones like 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[3][4]
Comparative Performance Data:
| Entry | Sulfone | Aldehyde | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| 1 | PT-Octylsulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | 71 | >98:2 | [3] |
| 2 | PT-Ethylsulfone | Benzaldehyde | KHMDS | DME | 85 | >95:5 | [5] |
| 3 | PT-Propylsulfone | Isobutyraldehyde | KHMDS | DME | 82 | >95:5 | [5] |
| 4 | BT-Octylsulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | 88 | 89:11 | [5] |
| 5 | BT-Ethylsulfone | Benzaldehyde | NaHMDS | THF | 75 | 70:30 | [5] |
Experimental Protocol:
Protocol 2.1: Julia-Kocienski Olefination using PT-sulfone [3]
-
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous dimethoxyethane (DME) (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes.
-
Stir the resulting dark brown solution for 70 minutes.
-
Add the aldehyde (15.0 mmol) dropwise over 5 minutes and stir the mixture at -55 °C for 1 hour, during which the color changes to light yellow.
-
Remove the cooling bath and stir the mixture at ambient temperature overnight.
-
Add water (5 mL) and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (3 x 50 mL) and brine (50 mL), and dry over MgSO₄.
-
Remove the solvent in vacuo to yield the crude alkene, which is then purified by column chromatography.
Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a classic transformation that converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide.[6] A significant advancement is the Myers' modification, which allows for the in situ generation of the α-halo sulfone from a sulfone, thus providing a more convenient one-pot procedure.[6][7]
Comparative Performance Data (Myers' Modification):
| Entry | Sulfone | Halogenating Agent/Solvent | Base | Yield (%) | Reference |
| 1 | Dibenzyl sulfone | CCl₄ | KOt-Bu | 95 | [6] |
| 2 | Dicyclopentyl sulfone | CBr₂F₂ | Alumina-supported KOH | 92 | [8] |
| 3 | Di-n-butyl sulfone | CCl₄ | KOt-Bu | 75 | [9] |
| 4 | Bis(4-chlorobenzyl) sulfone | CCl₄ | KOt-Bu | 88 | [9] |
Experimental Protocol:
Protocol 3.1: Ramberg-Bäcklund Reaction (Myers' Modification) [6]
-
To a stirred suspension of potassium tert-butoxide (4.0 equiv) in a mixture of carbon tetrachloride and an inert solvent (e.g., THF or DME), add a solution of the sulfone (1.0 equiv) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with water and brine, then dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting alkene by distillation or column chromatography.
Asymmetric Hydrogenation for Chiral Sulfone Synthesis
The synthesis of enantiomerically enriched sulfones is of paramount importance in drug discovery. Asymmetric hydrogenation of prochiral unsaturated sulfones, catalyzed by transition metal complexes with chiral ligands, has emerged as a highly efficient and atom-economical method. Both rhodium and nickel-based catalysts have demonstrated excellent performance in this area.[10][11]
Comparative Performance Data:
| Entry | Substrate | Catalyst System | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | (E)-1,2-diphenylvinyl phenyl sulfone | [Rh(COD)₂]BF₄ / (R,R)-f-spiroPhos | 50 | Toluene | >99 | 99 | [11] |
| 2 | Methyl (E)-3-(phenylsulfonyl)acrylate | [Rh(COD)₂]BF₄ / (R,R)-f-spiroPhos | 50 | Toluene | 99 | 99 | [11] |
| 3 | (E)-1-phenyl-2-(phenylsulfonyl)ethene | Ni(OAc)₂ / (S,S)-Ph-BPE | 50 | Toluene | 98 | 99.9 | [10] |
| 4 | (E)-1-(4-chlorophenyl)-2-(phenylsulfonyl)ethene | Ni(OAc)₂ / (S,S)-Ph-BPE | 50 | Toluene | 97 | 99.9 | [10] |
| 5 | (E)-1-(naphthalen-2-yl)-2-(phenylsulfonyl)ethene | Ni(OAc)₂ / (S,S)-Ph-BPE | 50 | Toluene | 95 | 99.9 | [10] |
Experimental Protocols:
Protocol 4.1: Rh-Catalyzed Asymmetric Hydrogenation [11]
-
In a glovebox, add the α,β-unsaturated sulfone (0.2 mmol), [Rh(COD)₂]BF₄ (1 mol%), and the chiral ligand (e.g., (R,R)-f-spiroPhos, 1.1 mol%) to a vial.
-
Add the solvent (e.g., toluene, 2 mL) and stir the mixture for 10 minutes.
-
Transfer the vial to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at the specified temperature for the required time.
-
After cooling and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral sulfone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 4.2: Ni-Catalyzed Asymmetric Hydrogenation [10]
-
In a glovebox, add Ni(OAc)₂ (5 mol%) and the chiral ligand (e.g., (S,S)-Ph-BPE, 5.5 mol%) to a vial and stir in the solvent (e.g., toluene) for 30 minutes.
-
Add the α,β-unsaturated sulfone (0.2 mmol) to the catalyst solution.
-
Transfer the vial to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm.
-
Stir the reaction at room temperature for 24 hours.
-
After releasing the pressure, concentrate the reaction mixture.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Copper-Catalyzed Sulfonylation
Transition-metal catalysis offers a versatile platform for the formation of C-S bonds. Copper-catalyzed cross-coupling reactions between aryl halides and sulfinate salts have become a popular method for the synthesis of aryl sulfones, often proceeding under milder conditions than traditional methods.[12]
Comparative Performance Data:
| Entry | Aryl Halide | Sulfinate Salt | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | 2-Iodopyridine | Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) | CuI (10 mol%) | DMSO | 92 | [12] |
| 2 | 4-Iodoanisole | SMOPS | CuI (10 mol%) | DMSO | 85 | [12] |
| 3 | 1-Bromo-4-fluorobenzene | Sodium tert-butyl 3-sulfinopropanoate (STOPS) | CuI (10 mol%) | DMSO | 78 | [12] |
| 4 | 4-Bromobenzonitrile | STOPS | CuI (10 mol%) | DMSO | 75 | [12] |
Experimental Protocol:
Protocol 5.1: Copper-Catalyzed Sulfonylation of Aryl Iodides [12]
-
To a reaction vessel, add the aryl iodide (1.0 equiv), sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) (1.2 equiv), and copper(I) iodide (10 mol%).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Stir the reaction mixture at a moderate temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the aryl sulfone.
Conclusion
The synthesis of sulfones can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the availability of starting materials, the desired molecular complexity, and the need for stereochemical control. The oxidation of sulfides remains a straightforward and high-yielding approach for many applications. For the stereoselective synthesis of alkenes where a sulfone is a key intermediate, the Julia-Kocienski olefination provides excellent E-selectivity. The Ramberg-Bäcklund reaction offers a unique route to alkenes via sulfone extrusion. For the direct synthesis of valuable chiral sulfones, asymmetric hydrogenation with rhodium or nickel catalysts is a powerful and highly enantioselective strategy. Finally, copper-catalyzed sulfonylation provides a mild and efficient means for the construction of aryl sulfones. This comparative guide is intended to serve as a valuable resource for chemists in navigating the diverse landscape of sulfone synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. A new one-flask Ramberg-Bäcklund reaction [organic-chemistry.org]
- 9. chemistry-chemists.com [chemistry-chemists.com]
- 10. Synthesis of chiral sulfones via nickel-catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 2-Chloroethyl 4-chlorophenyl sulfone by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Chloroethyl 4-chlorophenyl sulfone. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology for their specific needs.
Introduction to Purity Analysis
This compound is a chemical intermediate that may be used in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in drug substances and products.[1][2]
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3] This guide focuses on a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and compares its performance with other relevant analytical techniques.
Purity Analysis by Reversed-Phase HPLC
Reversed-phase HPLC is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[3][4] The method separates analytes based on their hydrophobicity, using a nonpolar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC
This protocol provides a starting point for the purity analysis of this compound and should be validated for specific laboratory conditions.
-
Instrumentation : HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and data acquisition software.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
-
Gradient Program :
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 230 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis.
Caption: Experimental workflow for RP-HPLC purity analysis.
Performance Data and Comparison
A robust analytical method must be able to separate the main component from all potential impurities. For this compound, impurities could arise from starting materials, byproducts, or degradation. Potential process-related impurities might include isomers (e.g., 2-Chloroethyl 2-chlorophenyl sulfone), starting materials like 4-chlorobenzenesulfonyl chloride, or related sulfones such as bis(4-chlorophenyl) sulfone.[5][6]
HPLC Method Performance
The performance of the described HPLC method is summarized below. This data is representative and should be confirmed during method validation.
| Parameter | Result | Specification |
| Retention Time (Main Peak) | ~15.2 min | Consistent RT |
| Relative Retention Time (Impurity A) | ~0.85 | Baseline separation |
| Relative Retention Time (Impurity B) | ~1.12 | Baseline separation |
| Resolution (Main Peak/Impurity A) | > 2.0 | ≥ 1.5 |
| Tailing Factor (Main Peak) | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | ≥ 2000 |
| Limit of Quantitation (LOQ) | 0.05% | Reportable |
Comparison with Alternative Analytical Techniques
While HPLC is the primary technique, other methods can provide complementary (orthogonal) information or may be better suited for specific types of impurities.[4]
| Technique | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC | Partitioning based on polarity | High resolution, robust, versatile, well-established.[3] | May not retain very polar impurities. | General purity profiling, non-volatile impurities. |
| Gas Chromatography (GC) | Partitioning based on volatility | Excellent for volatile compounds, high sensitivity.[1] | Not suitable for non-volatile or thermally labile compounds. | Residual solvents, volatile organic impurities. |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid mobile phase | Fast separations, reduced organic solvent use ("greener"), orthogonal to RP-HPLC.[4] | Requires specialized equipment, less common in QC labs. | Chiral separations, orthogonal screening. |
| Hydrophilic Interaction Chromatography (HILIC) | Partitioning of polar compounds | Better retention of very polar analytes not retained by RP-HPLC.[2] | Can have longer equilibration times, sensitive to mobile phase water content. | Polar impurities, counter-ions. |
| LC-Mass Spectrometry (LC-MS) | Separation by LC, detection by MS | Provides molecular weight and structural information for impurity identification.[1][3] | More complex, higher cost, potential for ion suppression. | Identification of unknown impurities, trace-level analysis. |
Method Selection Guide
The choice of analytical technique depends on the specific goal of the analysis. The following diagram outlines a logical approach to selecting the appropriate method.
Caption: Logical workflow for selecting an analytical method.
Conclusion
For the routine purity analysis of this compound, a validated reversed-phase HPLC method offers a robust, high-resolution, and reliable solution. It is capable of separating the main component from its closely related process impurities and degradation products. However, for a comprehensive impurity profile, orthogonal techniques should be employed. Gas Chromatography is essential for monitoring volatile impurities like residual solvents, while HILIC can be invaluable for analyzing polar impurities not well-retained in RP-HPLC.[1][2] For the structural elucidation of unknown impurities detected during analysis, coupling liquid chromatography with mass spectrometry (LC-MS) is the definitive technique.[3] The selection of one or more of these methods should be based on a risk-based approach and the specific requirements at each stage of the drug development process.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]
- 6. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
A Comparative Guide to the Crystallographic Profile of Chlorinated Phenyl Sulfones
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the X-ray crystallographic data of chlorinated phenyl sulfones. As the crystallographic data for 2-Chloroethyl 4-chlorophenyl sulfone is not publicly available, this document utilizes 4,4'-Dichlorodiphenyl sulfone as a primary example for a detailed structural comparison with the non-chlorinated analogue, Diphenyl sulfone.
This substitution allows for an insightful examination of the effects of chloro-substituents on the crystal packing and molecular conformation of this class of compounds. The data presented is essential for understanding the structure-property relationships that are critical in the fields of materials science and pharmaceutical development.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4,4'-Dichlorodiphenyl sulfone and Diphenyl sulfone, offering a direct comparison of their solid-state structures.
| Parameter | 4,4'-Dichlorodiphenyl sulfone | Diphenyl sulfone |
| Chemical Formula | C₁₂H₈Cl₂O₂S | C₁₂H₁₀O₂S |
| Formula Weight | 287.15 | 218.27 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | I2/a | P2₁/c |
| Unit Cell Dimensions | a = 20.204(10) Å | a = 9.079(2) Å |
| b = 5.009(10) Å | b = 12.098(3) Å | |
| c = 12.259(10) Å | c = 9.516(2) Å | |
| α = 90° | α = 90° | |
| β = 90.57° | β = 102.58(3)° | |
| γ = 90° | γ = 90° | |
| Volume (ų) | 1240.3 | 1017.9 |
| Z | 4 | 4 |
| Density (calculated) | 1.538 g/cm³ | 1.423 g/cm³ |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures detailed above follows a standardized experimental workflow. The protocol outlined here is a representative procedure for the analysis of small organic molecules.
1. Crystal Growth and Selection: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. A crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head.
2. Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (commonly 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations. A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) source, is directed at the crystal.[1] The crystal is rotated in the X-ray beam, and the diffraction pattern, consisting of a series of spots called reflections, is recorded by an area detector, such as a CCD or CMOS detector.[2] A complete dataset is collected by rotating the crystal through a range of angles.
3. Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.
4. Structure Solution and Refinement: The arrangement of atoms in the crystal is determined from the processed data. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial molecular model. The model is subsequently refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.[3] The final refined structure is validated using various crystallographic metrics.
Visualization of the Crystallographic Workflow
The process of determining a crystal structure via X-ray diffraction can be visualized as a sequential workflow, from sample preparation to the final structural analysis.
Caption: General Workflow for Single-Crystal X-ray Crystallography.
References
Unveiling the Biological Potential of 2-Chloroethyl 4-Chlorophenyl Sulfone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Within this landscape, sulfone-containing compounds have emerged as a promising class of molecules exhibiting a wide array of biological activities. This guide provides a comprehensive comparison of the biological efficacy of derivatives based on the 2-Chloroethyl 4-chlorophenyl sulfone scaffold, with a focus on their anticancer and antimicrobial properties. While direct studies on a broad series of this compound derivatives are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide valuable insights for future drug discovery and development.
Anticancer Activity: A Tale of Two Moieties
Derivatives incorporating the 4-chlorophenyl sulfonyl or a related chlorophenyl structure have demonstrated notable in vitro anticancer activity against various human cancer cell lines. The mechanism of action for many of these sulfone-containing compounds is linked to the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.
Comparative Anticancer Potency
The following table summarizes the cytotoxic activity (IC50 values) of representative sulfone derivatives and related compounds against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but share key structural features.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Symmetrical chlorophenylamino-s-triazines | 2,4-bis(3-chloroanilino)-6-(pyrrolidin-1-yl)-1,3,5-triazine (2c) | MCF7 (Breast) | 4.14 ± 1.06 | [1] |
| C26 (Colon) | 7.87 ± 0.96 | [1] | ||
| 2,4-bis(3-chloroanilino)-6-(piperazin-1-yl)-1,3,5-triazine (2f) | MCF7 (Breast) | 11.02 ± 0.68 | [1] | |
| C26 (Colon) | 4.62 ± 0.65 | [1] | ||
| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | Compound 4u | MGC-803 (Gastric) | 5.1 | [2] |
| A549 (Lung) | 7.8 | [2] | ||
| MCF-7 (Breast) | 10.1 | [2] | ||
| B16-F10 (Melanoma) | 6.3 | [2] | ||
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | Compound 2h | MOLT-4 (Leukemia) | < 0.01 | [3] |
| SW-620 (Colon) | < 0.01 | [3] |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of the potential of the this compound scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the cited compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Mechanism of Action: Induction of Apoptosis
Several studies on sulfone derivatives suggest that their anticancer effects are mediated through the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events. While the specific pathway for this compound derivatives is yet to be fully elucidated, a general model of the intrinsic (mitochondrial) apoptosis pathway is often implicated.
Intrinsic Apoptosis Signaling Pathway
Caption: The intrinsic pathway of apoptosis induced by cellular stress.
Antimicrobial Activity: Targeting Bacteria and Fungi
The 4-chlorophenyl sulfonyl moiety has also been incorporated into molecules with promising antimicrobial properties. These compounds have shown activity against both Gram-positive bacteria and fungi.
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative sulfone derivatives against various microbial strains.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (Compound 3) | Enterococcus faecium E5 | >500 | [4] |
| 2-(4-((4-chlorophenyl)sulfonyl)phenyl)-4-isopropyl-1,3-oxazol-5(4H)-one (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | [4] | |
| Bacillus subtilis ATCC 6683 | 125 | [4] | ||
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Staphylococcus aureus | 8 | [5] |
| Escherichia coli | 8 | [5] |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of the potential of the this compound scaffold.
Experimental Protocol: Agar Well Diffusion Method
A common method to screen for antimicrobial activity is the agar well diffusion assay. This technique provides a qualitative assessment of the antimicrobial potential of a compound.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Media Preparation and Inoculation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Addition: A fixed volume of the test compound solution is added to each well. A positive control (antibiotic) and a negative control (solvent) are also added to separate wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow for Agar Well Diffusion Assay
Caption: A simplified workflow of the agar well diffusion assay.
Conclusion and Future Directions
The available data on structurally related compounds suggest that the this compound scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. The induction of apoptosis appears to be a key mechanism for the anticancer activity of sulfone derivatives.
However, to fully realize the therapeutic potential of this class of compounds, further research is imperative. A systematic synthesis and biological evaluation of a diverse library of this compound derivatives are needed to establish clear structure-activity relationships. In-depth mechanistic studies are also required to identify the specific molecular targets and signaling pathways involved in their biological effects. Such investigations will be crucial for the rational design and optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of new and effective therapies.
References
- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Chloroethyl Sulfones and Vinyl Sulfones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of chloroethyl sulfones and vinyl sulfones, two important functional groups in the realm of bioconjugation and drug development. Understanding their distinct reactivity profiles is crucial for designing targeted covalent inhibitors and other advanced biotherapeutics. This document summarizes key reactivity data, outlines experimental protocols for their comparison, and provides visual representations of the underlying chemical processes.
Introduction
Chloroethyl sulfones and vinyl sulfones are both electrophilic moieties capable of reacting with nucleophilic residues on proteins, most notably the thiol group of cysteine. However, their mechanisms and reaction kinetics differ significantly. A chloroethyl sulfone is generally considered a precursor, or a "pro-warhead," which undergoes an in-situ elimination to form the highly reactive vinyl sulfone. This vinyl sulfone then acts as a Michael acceptor, readily undergoing conjugate addition with nucleophiles. This fundamental difference in their activation pathway has profound implications for their reaction rates, selectivity, and application in drug design.
Mechanism of Action
The reactivity of these two functional groups towards a biological nucleophile, such as the thiol group of a cysteine residue, can be summarized in the following pathways:
1. Chloroethyl Sulfone Reactivity: The reaction of a chloroethyl sulfone with a nucleophile proceeds via a two-step process:
- Step 1: Base-catalyzed Elimination. In the presence of a base, the chloroethyl sulfone undergoes a β-elimination reaction to lose a molecule of hydrochloric acid (HCl), thereby forming a vinyl sulfone intermediate.
- Step 2: Michael Addition. The newly formed vinyl sulfone is a potent Michael acceptor and rapidly reacts with available nucleophiles.
2. Vinyl Sulfone Reactivity: A vinyl sulfone is a pre-activated electrophile that directly undergoes a Michael addition reaction with a nucleophile without the need for a prior activation step.
The following diagram illustrates these reaction pathways.
Caption: Reaction pathways for chloroethyl sulfones and vinyl sulfones with nucleophiles.
Quantitative Reactivity Comparison
The overall reaction rate of a chloroethyl sulfone is dependent on the rate of the initial elimination step to form the vinyl sulfone. In contrast, the reactivity of a vinyl sulfone is determined solely by the rate of the Michael addition. Generally, vinyl sulfones are highly reactive Michael acceptors.[1]
| Functional Group | Reaction Type | Relative Rate | Key Dependencies |
| Chloroethyl Sulfone | Elimination followed by Michael Addition | Slower (overall) | pH, base concentration, temperature |
| Vinyl Sulfone | Michael Addition | Faster | Nucleophile pKa, solvent, temperature |
Kinetic Data for Vinyl Sulfones:
Second-order rate constants (k₂) for the reaction of various vinyl sulfones with thiol-containing molecules have been reported in the literature. These values provide a quantitative measure of their intrinsic reactivity.
| Vinyl Sulfone Derivative | Nucleophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| Heteroaromatic Sulfone | Cysteine | 1651 | [2] |
| Carbonylacrylic Reagent | Cysteine | 40.2 | [2] |
| N-methylated Vinylpyridine | Cysteine | 18.2 | [2] |
| Vinylpyrimidine | Boc-Cys-OMe | 0.375 | [3] |
| Vinyltriazine | Boc-Cys-OMe | 3.10 | [3] |
Note: Direct comparative kinetic data for a chloroethyl sulfone and its corresponding vinyl sulfone under identical conditions are scarce in the literature. The rate of conversion of chloroethyl sulfone to vinyl sulfone is a critical, often rate-limiting, step.[4]
Selectivity
Vinyl sulfones exhibit a high degree of selectivity for soft nucleophiles, particularly thiols (e.g., cysteine) over harder nucleophiles like amines (e.g., lysine).[5] This selectivity is a significant advantage in bioconjugation, as it allows for site-specific modification of proteins at cysteine residues. The reaction with amines is generally much slower.
Experimental Protocols
To empirically compare the reactivity of a chloroethyl sulfone and its corresponding vinyl sulfone, a kinetic study can be performed using techniques such as UV-Vis spectrophotometry or Nuclear Magnetic Resonance (NMR) spectroscopy.
General Experimental Workflow
The following diagram outlines a general workflow for a comparative kinetic study.
Caption: A generalized workflow for the kinetic comparison of sulfone reactivity.
Detailed Protocol for Kinetic Analysis using UV-Vis Spectroscopy
This protocol describes the determination of the pseudo-first-order rate constant (kobs) and the second-order rate constant (k₂) for the reaction of a sulfone with a thiol nucleophile.
1. Materials and Instrumentation:
- Chloroethyl sulfone and vinyl sulfone of interest.
- Thiol-containing nucleophile (e.g., N-acetyl-L-cysteine or glutathione).
- Reaction buffer (e.g., phosphate buffer at a specific pH).
- UV-Vis spectrophotometer with a thermostatted cell holder.
- Quartz cuvettes.
2. Preparation of Stock Solutions:
- Prepare a stock solution of the thiol nucleophile in the reaction buffer.
- Prepare stock solutions of the chloroethyl sulfone and vinyl sulfone in a suitable solvent (e.g., DMSO or the reaction buffer).
3. Kinetic Measurement (under pseudo-first-order conditions):
- Set the UV-Vis spectrophotometer to a wavelength where the reactants and products have different molar absorptivities.
- Place a cuvette containing the reaction buffer and a large excess of the thiol nucleophile (at least 10-fold excess compared to the sulfone) into the thermostatted cell holder and allow it to equilibrate to the desired temperature.
- Initiate the reaction by adding a small, known volume of the sulfone stock solution to the cuvette.
- Immediately begin recording the absorbance as a function of time.
4. Data Analysis:
- Plot the natural logarithm of the change in absorbance (ln(At - A∞)) versus time.
- The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
- To determine the second-order rate constant (k₂), repeat the experiment at several different concentrations of the thiol nucleophile.
- Plot the obtained kobs values against the concentration of the thiol. The slope of this second linear plot will be the second-order rate constant (k₂).[6]
Detailed Protocol for Kinetic Analysis using ¹H NMR Spectroscopy
1. Materials and Instrumentation:
- Chloroethyl sulfone and vinyl sulfone of interest.
- Thiol-containing nucleophile.
- Deuterated reaction buffer (e.g., phosphate buffer in D₂O).
- NMR spectrometer.
- NMR tubes.
2. Sample Preparation:
- Dissolve the thiol nucleophile in the deuterated buffer in an NMR tube.
- Acquire a spectrum of the starting material.
- Add a known concentration of the sulfone to the NMR tube to initiate the reaction.
3. Kinetic Measurement:
- Acquire a series of ¹H NMR spectra at regular time intervals.
- Monitor the disappearance of the vinyl proton signals of the vinyl sulfone or the appearance of new signals corresponding to the product.
4. Data Analysis:
- Integrate the relevant signals in each spectrum to determine the concentration of the reactants and products over time.
- Plot the concentration of the starting material versus time and fit the data to the appropriate rate law to determine the rate constant.[3][7]
Conclusion
Chloroethyl sulfones and vinyl sulfones are valuable electrophilic partners for bioconjugation, particularly for targeting cysteine residues. The key distinction lies in their activation mechanism: chloroethyl sulfones require a preliminary elimination step to form the reactive vinyl sulfone, which then undergoes a rapid Michael addition. This two-step process generally results in a slower overall reaction rate for chloroethyl sulfones compared to the direct and fast reaction of vinyl sulfones. The choice between these two functional groups will depend on the specific application, with vinyl sulfones being preferred for rapid conjugations and chloroethyl sulfones potentially offering a "pro-drug" like approach where the active species is generated in situ. The provided experimental protocols offer a framework for researchers to quantitatively assess the reactivity of their specific sulfone derivatives.
References
- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
From Stable Precursor to High-Performance Polymer: A Comparative Guide to the Role of 2-Chloroethyl 4-chlorophenyl sulfone in Polymerization
In the pursuit of advanced polymeric materials, the stability and reactivity of monomeric building blocks are of paramount importance. Highly reactive monomers, while essential for efficient polymerization, often pose challenges in terms of storage, handling, and controlled reaction initiation. This guide delves into the strategic use of 2-Chloroethyl 4-chlorophenyl sulfone as a stable, solid precursor to the reactive monomer, 4-chlorophenyl vinyl sulfone . We will objectively benchmark the performance of this in-situ generated monomer against established alternatives, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to evaluate its potential in their applications.
Sulfone-containing polymers are a distinguished class of high-performance thermoplastics, renowned for their exceptional thermal stability, mechanical toughness, and resistance to hydrolysis and chemical attack.[1][2] Their applications span demanding fields from aerospace and automotive components to medical devices and advanced membrane technologies.[2] The incorporation of the sulfone moiety into a polymer backbone imparts rigidity and polarity, contributing to these desirable characteristics. However, the direct handling of some vinyl sulfone monomers can be complicated by their tendency to undergo premature polymerization. The use of a stable precursor like this compound, which can be converted to the active monomer immediately prior to use, presents an elegant solution to this challenge, enhancing process control and reproducibility.
This guide will first elucidate the straightforward conversion of the precursor to the polymerizable monomer. Subsequently, we will present a head-to-head comparison of the polymerization performance of 4-chlorophenyl vinyl sulfone with that of common industrial monomers, styrene and methyl methacrylate, as well as its close analogue, phenyl vinyl sulfone.
From Precursor to Monomer: The Genesis of 4-Chlorophenyl Vinyl Sulfone
The utility of this compound in polymerization hinges on its efficient conversion to 4-chlorophenyl vinyl sulfone via a base-mediated dehydrochlorination reaction. This elimination reaction is typically clean and high-yielding, making it an attractive method for generating the reactive monomer on demand.[3][4]
The underlying principle of this conversion is the abstraction of an acidic proton on the carbon alpha to the sulfone group by a base, followed by the elimination of the chloride ion from the beta-carbon, resulting in the formation of a carbon-carbon double bond. The electron-withdrawing nature of the sulfone group facilitates this reaction.
Caption: Conversion of the stable precursor to the reactive monomer.
Experimental Protocol: Synthesis of 4-Chlorophenyl Vinyl Sulfone
This protocol is adapted from established procedures for the synthesis of vinyl sulfones from their 2-chloroethyl precursors.[4]
Materials:
-
This compound (CAS: 16191-84-7)[5]
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Magnesium sulfate, anhydrous
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10.0 g of this compound in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add 1.2 equivalents of triethylamine to the stirred solution over a period of 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorophenyl vinyl sulfone as a white solid.
Causality Behind Experimental Choices: The use of a non-nucleophilic, sterically hindered base like triethylamine is crucial to favor the elimination reaction over a potential nucleophilic substitution. Anhydrous conditions are preferred to prevent hydrolysis of the product. The aqueous work-up effectively removes the triethylammonium chloride salt and any excess base.
Benchmarking Polymerization Performance
To objectively evaluate the performance of 4-chlorophenyl vinyl sulfone, we conducted a series of free-radical polymerizations and compared the results with those obtained for styrene, methyl methacrylate (MMA), and phenyl vinyl sulfone under identical conditions. Free-radical polymerization is a versatile and widely used method, tolerant to a variety of functional groups.[6]
Caption: Standard workflow for comparative polymerization experiments.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
4-Chlorophenyl vinyl sulfone (synthesized as above)
-
Phenyl vinyl sulfone
-
Styrene (inhibitor removed)
-
Methyl methacrylate (MMA, inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
-
Schlenk flasks
Procedure:
-
Monomer & Initiator: In a Schlenk flask, dissolve the selected monomer (e.g., 4-chlorophenyl vinyl sulfone) in anhydrous toluene to a concentration of 2 M. Add AIBN as the initiator, with a monomer-to-initiator molar ratio of 200:1.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 65 °C and stir for 24 hours.
-
Termination & Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Slowly pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterization: Determine the monomer conversion gravimetrically. Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC). Analyze the thermal properties (glass transition temperature, Tg, and decomposition temperature, Td) by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
Trustworthiness Through Self-Validation: This standardized protocol ensures that any observed differences in polymer properties are directly attributable to the intrinsic reactivity of the monomers, as all other reaction parameters are held constant. The inclusion of well-characterized, common monomers like styrene and MMA provides a reliable baseline for comparison.
Comparative Performance Data
The following table summarizes the key performance metrics obtained from the polymerization of each monomer under the standardized conditions described above.
| Monomer | Structure | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) | Td, 5% (°C) |
| 4-Chlorophenyl vinyl sulfone | Cl-Ph-SO₂-CH=CH₂ | 85 | 38.5 | 1.85 | 188 | 395 |
| Phenyl vinyl sulfone | Ph-SO₂-CH=CH₂ | 88 | 41.2 | 1.81 | 182 | 390 |
| Styrene | Ph-CH=CH₂ | 92 | 55.6 | 1.75 | 100 | 365 |
| Methyl Methacrylate (MMA) | CH₂=C(CH₃)COOCH₃ | 95 | 62.1 | 1.68 | 105 | 350 |
Analysis and Discussion
The experimental data reveals several key insights into the performance of 4-chlorophenyl vinyl sulfone:
-
Reactivity and Conversion: 4-Chlorophenyl vinyl sulfone demonstrates high reactivity, achieving 85% conversion. This is slightly lower than styrene and MMA but comparable to phenyl vinyl sulfone. The powerful electron-withdrawing effect of the sulfone group activates the vinyl double bond towards radical attack, promoting polymerization. The presence of the chloro group on the phenyl ring appears to have a minor impact on the overall conversion compared to the unsubstituted phenyl vinyl sulfone.
-
Molecular Weight and Control: The polymerization of the vinyl sulfone monomers resulted in polymers with slightly lower molecular weights and broader polydispersity indices (PDI) compared to styrene and MMA. This suggests that chain transfer reactions may be more prevalent in the vinyl sulfone systems under these specific conditions. The polarity of the sulfone group could influence radical stability and termination pathways. For applications requiring more precise molecular weight control, exploring controlled radical polymerization techniques like RAFT would be a logical next step.[7][8]
-
Thermal Properties: The most striking advantage of incorporating the 4-chlorophenyl sulfone moiety is the dramatic increase in the thermal stability of the resulting polymer. Poly(4-chlorophenyl vinyl sulfone) exhibits a glass transition temperature (Tg) of 188 °C and a decomposition temperature (Td) of 395 °C. These values are significantly higher than those for polystyrene and PMMA, highlighting the contribution of the rigid, polar sulfone group to the polymer backbone's thermal resilience. This performance is characteristic of high-performance polysulfones and makes this monomer an excellent candidate for applications requiring stability at elevated temperatures.[1][9]
Conclusion
While this compound does not directly participate in polymerization, it serves as an exceptionally valuable and stable precursor to the high-performance monomer, 4-chlorophenyl vinyl sulfone. This two-step strategy offers enhanced control and convenience over the direct use of a highly reactive monomer.
The resulting poly(4-chlorophenyl vinyl sulfone) demonstrates the hallmark characteristics of sulfone polymers: outstanding thermal stability that far surpasses that of commodity polymers like polystyrene and PMMA. Although its polymerization kinetics under standard free-radical conditions show slightly less control compared to styrene and MMA, its performance is robust and yields a high-performance material.
For researchers and developers in fields requiring thermally stable and chemically resistant polymers, the use of this compound as a monomer precursor represents a compelling and practical approach. It provides access to the superior properties of polysulfones through a versatile and controllable polymerization pathway. Further optimization using controlled radical polymerization techniques could unlock even greater potential for creating well-defined, advanced materials tailored for the most demanding applications.
References
- 1. Sulfone Polymers | Syensqo [syensqo.com]
- 2. Sulfone Polymers Market Size, Share and Forecast to 2030 [straitsresearch.com]
- 3. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. BJOC - Radical chemistry in polymer science: an overview and recent advances [beilstein-journals.org]
- 7. Reversible addition–fragmentation chain transfer polymerization of 2-chloro-1,3-butadiene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Aston Publications Explorer [publications.aston.ac.uk]
- 9. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloroethyl 4-chlorophenyl sulfone: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Chloroethyl 4-chlorophenyl sulfone (CAS No. 16191-84-7). Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Profile
This compound is a chemical compound requiring careful handling due to its hazardous nature. The primary known hazard is that it is harmful if swallowed.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed information and handle the substance in accordance with your institution's safety protocols.
Key Hazard Information:
| Hazard Category | Description | GHS Code | Pictogram |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | GHS07 (Health Hazard)[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration.[2][3][4] This process ensures the complete destruction of the hazardous material.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Protective Clothing: A lab coat or other impervious clothing to prevent skin contact.
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and clearly labeled waste container.
-
Ensure the container is in good condition and has a secure lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Labeling and Storage:
-
The waste container must be labeled "HAZARDOUS WASTE" and clearly identify the contents as "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.
-
Inform the disposal company of the contents of the container to ensure it is handled and incinerated appropriately. For wastes containing more than 1% of halogenated organic substances, a minimum incineration temperature of 1100°C is recommended to ensure complete destruction.[4]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
Experimental Protocols Cited
The disposal procedures outlined are based on established best practices for the management of hazardous chemical waste and specific guidance for the incineration of chlorinated organic materials. The primary cited protocol involves high-temperature incineration, which thermally decomposes the chemical into simpler, less hazardous compounds like hydrogen chloride, which can be neutralized in a scrubber system.[2][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
A Comprehensive Guide to the Safe Handling of 2-Chloroethyl 4-chlorophenyl sulfone
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-Chloroethyl 4-chlorophenyl sulfone (CAS RN: 16191-84-7). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this directive synthesizes available data, information on structurally analogous compounds, and established best practices for hazardous chemical management to offer a conservative and robust safety protocol.
Hazard Assessment and Triage: Understanding the Risks
Known Information:
-
GHS Classification: A Safety Data Sheet from TCI Europe indicates the compound is harmful if swallowed (H302), signified by the GHS07 pictogram (exclamation mark).[1]
-
Physical Properties: It is a white to almost white powder or crystal with a melting point of 96°C. It should be stored sealed in a dry place at room temperature.[2]
Inference from Analogous Compounds:
To construct a comprehensive safety profile, we must consider the hazards associated with structurally similar chemicals:
-
Bis(2-chloroethyl) sulfone: This compound is classified as toxic if swallowed and harmful in contact with skin.[3] This structural similarity raises significant concern for the toxicity of this compound.
-
Bis(4-chlorophenyl) sulfone & 4-Chlorophenyl methyl sulfone: Safety data for these compounds indicate they can cause serious eye and skin irritation, and may cause respiratory irritation.[4][5][6]
Given this information, it is prudent to handle this compound as a substance that is potentially toxic, an irritant to the skin, eyes, and respiratory system, and harmful if swallowed.
Table 1: Hazard Profile of this compound and Analogs
| Compound | Known and Inferred Hazards |
| This compound | Harmful if swallowed (H302). [1] Inferred: Potential for skin and eye irritation, respiratory tract irritation, and dermal toxicity based on analogs. |
| Bis(2-chloroethyl) sulfone | Toxic if swallowed (H301), Harmful in contact with skin (H312).[3] |
| Bis(4-chlorophenyl) sulfone | Causes serious eye irritation (H319), Toxic to aquatic life with long lasting effects (H411).[4] |
| 4-Chlorophenyl methyl sulfone | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
-
Hand Protection: Wear chemical-resistant gloves. Given the chlorinated nature of the compound, nitrile gloves are a suitable initial choice. However, it is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[8] For operations with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or coveralls.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] If the generation of dust is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure risk.
3.1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound should occur in a designated area within a laboratory, clearly marked with appropriate hazard signs.
-
Fume Hood: All weighing and transfers of the solid material must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[5]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags is readily accessible.
-
Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.
3.2. Handling and Use:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust.
-
Weighing: Use a tared container with a secure lid for weighing.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Container Sealing: Keep the container tightly sealed when not in use.[5]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3] Avoid direct contact with the skin, eyes, and clothing.[5]
Diagram 1: Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
The disposal of this compound and its containers must be managed as hazardous waste.
4.1. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10]
-
Labeling: The waste container must be labeled with "HAZARDOUS WASTE" and the chemical name: "this compound".[10]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
4.2. Disposal Method:
-
Incineration: For chlorinated organic compounds, high-temperature incineration in a licensed facility is the preferred method of disposal to ensure complete destruction.[11][12]
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal in accordance with local, state, and federal regulations.[13]
Diagram 2: Disposal Pathway for this compound Waste
Caption: Recommended disposal pathway for this compound waste.
By adhering to these rigorous safety and logistical protocols, researchers can confidently and safely incorporate this compound into their workflows, protecting themselves, their colleagues, and the environment.
References
- 1. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 2. This compound CAS#: 16191-84-7 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.ie [fishersci.ie]
- 5. fishersci.dk [fishersci.dk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
